molecular formula C9H16O4 B14231228 ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate CAS No. 485374-31-0

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Katalognummer: B14231228
CAS-Nummer: 485374-31-0
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: ZYOZFSCMERENNR-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a valuable chiral building block in organic and medicinal chemistry. This compound features a defined (3R,5S) stereochemistry and a 6-enoate functional group, making it a critical intermediate in sophisticated synthetic pathways. Its primary research value lies in its role as a precursor in the synthesis of complex bioactive molecules. A closely related sodium salt, sodium;(3R,5S)-3,5-dihydroxyhept-6-enoate, is documented in chemical databases, underscoring the significance of this dihydroxyheptenoate scaffold . Furthermore, the 3,5-dihydroxyheptenoate structure is a key component in the industrial production of statin-class active pharmaceutical ingredients (APIs), which are hydroxymethylglutaryl coenzyme A (HMGCoA) reductase inhibitors . As a synthetic intermediate, it is typically used to construct the hydrophilic dihydroxyheptanoic acid side chain that is essential for the biological activity of these blockbuster drugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Eigenschaften

CAS-Nummer

485374-31-0

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1

InChI-Schlüssel

ZYOZFSCMERENNR-HTQZYQBOSA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C[C@@H](C=C)O)O

Kanonische SMILES

CCOC(=O)CC(CC(C=C)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

mechanism of action for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in statin biosynthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in Statin Biosynthesis

Abstract

Statins represent a cornerstone of modern medicine in the management of hypercholesterolemia. Their therapeutic efficacy is rooted in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The pharmacophore responsible for this potent inhibition is a chiral dihydroxy acid side chain that mimics the natural substrate of the enzyme. This guide provides a detailed examination of the mechanism of action and synthesis of a pivotal intermediate in the production of several modern statins: ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. We will explore its highly stereoselective enzymatic synthesis, its subsequent conversion into the final active pharmaceutical ingredient (API), and the ultimate molecular interactions at the heart of its therapeutic effect. This document is intended for researchers, chemists, and professionals in the field of drug development and biocatalysis.

Part 1: Biocatalytic Synthesis of the Key Chiral Side Chain

The industrial synthesis of complex chiral molecules like statins has increasingly moved from purely chemical routes to more efficient and environmentally benign chemoenzymatic processes.[2][3] Biocatalysis, the use of enzymes to perform specific chemical transformations, offers unparalleled stereoselectivity under mild reaction conditions, obviating the need for many of the protection-deprotection steps common in traditional organic synthesis.[2] The synthesis of the (3R,5S)-dihydroxyhept-6-enoate side chain is a prime example of the power of this approach.

The Diketoester Precursor and the Role of Diketoreductases

The journey to ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate begins with a prochiral diketoester precursor. A common starting point is a β,δ-diketo ester, which can be stereoselectively reduced in a single, efficient step by a class of enzymes known as ketoreductases (KREDs) or, more specifically, diketoreductases.[4]

A standout example is the diketoreductase (DKR) from the bacterium Acinetobacter baylyi ATCC 33305. This unique NAD(P)H-dependent oxidoreductase is capable of reducing two carbonyl groups in a single substrate molecule with exceptional control over the resulting stereochemistry, installing two chiral centers simultaneously to yield the desired (3R,5S) configuration.[5][6]

Mechanism of Diastereoselective Reduction

The enzymatic reduction is a highly orchestrated process occurring within the enzyme's active site. The mechanism relies on a cofactor, typically NADPH or NADH, to deliver a hydride ion, and a catalytic triad of amino acid residues to facilitate proton transfer.

  • Cofactor and Substrate Binding: The NAD(P)H cofactor binds to the enzyme first, followed by the diketoester substrate, positioning the C5-carbonyl group in close proximity to the cofactor's nicotinamide ring and the enzyme's catalytic residues.[7]

  • First Hydride Transfer (C5 Reduction): A hydride ion (H⁻) is transferred from the C4 position of the NAD(P)H cofactor to the re-face of the C5 carbonyl carbon of the substrate. This is the key step that establishes the (5S) stereocenter.

  • First Protonation: Concurrently, a conserved tyrosine residue (acting as a general acid) in the active site protonates the newly formed C5 oxyanion, yielding a hydroxyl group.[7][8] The catalytic activity of this tyrosine is often supported by other residues like serine and lysine, which help stabilize the substrate and the transition state.[8]

  • Substrate Reorientation/Shift: The intermediate β-hydroxy-δ-ketoester may briefly reorient within the active site.

  • Second Hydride Transfer (C3 Reduction): A second hydride transfer from another molecule of NAD(P)H occurs, this time to the C3 carbonyl, establishing the (3R) stereocenter.

  • Second Protonation: The catalytic tyrosine residue again donates a proton to the C3 oxyanion, completing the formation of the (3R,5S)-dihydroxy ester.

The remarkable diastereoselectivity of the enzyme (often >99.5% de) arises from the rigid, three-dimensional architecture of the active site, which permits substrate binding in only one productive orientation for this specific transformation.[5]

Enzymatic_Reduction_Mechanism cluster_0 Enzyme Active Site (Diketoreductase) Precursor Ethyl 3,5-dioxohept-6-enoate (Diketo-ester Precursor) Intermediate Ethyl (5S)-5-hydroxy-3-oxohept-6-enoate (Intermediate) Precursor->Intermediate 1. Hydride transfer from NADPH to C5 2. Protonation by Tyr-OH Product Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Intermediate->Product 3. Hydride transfer from NADPH to C3 4. Protonation by Tyr-OH NADP_out1 NADP+ Intermediate->NADP_out1 NADP_out2 NADP+ Product->NADP_out2 NADPH_in1 NADPH NADPH_in1->Precursor NADPH_in2 NADPH NADPH_in2->Intermediate

Caption: Stereoselective reduction of a diketoester by a diketoreductase.

Experimental Protocol: Biocatalytic Reduction in a Biphasic System

The following protocol is adapted from studies on the diketoreductase from Acinetobacter baylyi, which demonstrated high yields and stereoselectivity in an optimized biphasic system to overcome substrate inhibition and facilitate product recovery.[5]

  • Enzyme Preparation: A recombinant E. coli strain overexpressing the diketoreductase is cultured and harvested. The cells are lysed, and the resulting cell-free extract containing the active enzyme is used directly or purified.

  • Cofactor Regeneration System: To make the process economically viable, the expensive NADPH cofactor is regenerated in situ. A common system pairs glucose with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ back to NADPH.

  • Reaction Setup (Biphasic System):

    • An aqueous phase is prepared containing phosphate buffer (pH ~6.5-7.0), the diketoreductase enzyme, glucose dehydrogenase, NADP⁺ (catalytic amount), and glucose.

    • An equal volume of an organic solvent (e.g., hexane) is added to create the second phase. Hexane was shown to be well-tolerated by the A. baylyi DKR.[5]

    • The substrate, ethyl 6-(benzyloxy)-3,5-dioxohexanoate (a close analog to the rosuvastatin precursor), is dissolved in the organic phase at a high concentration (e.g., >100 g/L).

  • Reaction Execution: The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 30°C) to ensure efficient mass transfer between the phases. The reaction progress is monitored by HPLC.

  • Workup and Isolation: After the reaction reaches completion (typically 12-24 hours), the phases are separated. The organic layer, now containing the dihydroxy product, is isolated, dried over sodium sulfate, and concentrated under vacuum to yield the final product.

Process Data and Optimization

The use of a biphasic system significantly improves the process by allowing high substrate loading while keeping the aqueous concentration low, thus avoiding enzyme inhibition.

ParameterValueReference
SubstrateEthyl 6-(benzyloxy)-3,5-dioxohexanoate[5]
EnzymeRecombinant Diketoreductase (A. baylyi)[5]
SystemAqueous-Hexane (1:1) Biphasic[5]
Substrate Conc.105 g/L[5]
Yield83.5%[5]
Diastereomeric Excess (de)>99.5%[5]
Enantiomeric Excess (ee)>99.5%[5]

Part 2: Incorporation into the Statin Scaffold

Once the chiral side chain, ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, is synthesized, it must be coupled to the complex heterocyclic core of the target statin. For rosuvastatin, this is typically achieved via a Wittig reaction, a powerful method for forming carbon-carbon double bonds.[9][10]

Mechanism of the Wittig Reaction
  • Ylide Formation: The heterocyclic core of rosuvastatin is first converted into a phosphonium salt, which is then deprotonated with a strong base to form a phosphorus ylide.

  • Aldehyde Preparation: The ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate is transformed into the corresponding aldehyde. This often involves protecting the diol, reducing the ester to an alcohol, and then oxidizing it to the aldehyde.

  • Nucleophilic Attack: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate.

  • Oxaphosphetane Formation & Elimination: The betaine collapses to form a cyclic oxaphosphetane, which then decomposes to yield the desired alkene (the coupled rosuvastatin structure) and a triphenylphosphine oxide byproduct.[9]

  • Deprotection and Saponification: Finally, any protecting groups on the diol are removed, and the ethyl ester is saponified to the corresponding carboxylate salt (e.g., rosuvastatin calcium).[11]

Wittig_Reaction_Statin Side_Chain Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Aldehyde Protected Side-Chain Aldehyde Side_Chain->Aldehyde Protection & Oxidation Coupled_Product Protected Rosuvastatin Ester Aldehyde->Coupled_Product Heterocycle Rosuvastatin Heterocyclic Core Ylide Phosphorus Ylide of Heterocycle Heterocycle->Ylide Ylide Formation Ylide->Coupled_Product Final_Statin Rosuvastatin Calcium (API) Coupled_Product->Final_Statin Deprotection & Saponification

Caption: Convergent synthesis of Rosuvastatin via a Wittig reaction.

Part 3: Final Mechanism of Action - HMG-CoA Reductase Inhibition

The ultimate function of the meticulously synthesized (3R,5S)-dihydroxy acid side chain is to act as a potent and specific inhibitor of HMG-CoA reductase.

The Target: HMG-CoA Reductase

HMG-CoA reductase (HMGCR) is the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[12][13] By inhibiting this single enzyme, statins effectively curtail the entire downstream production of cholesterol in the liver.

Competitive Inhibition: A Molecular Mimic

Statins are competitive inhibitors of HMGCR.[1][12] The dihydroxy acid portion of the statin molecule, which is derived from our ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate, is a structural analog of the natural HMG-CoA substrate.[14][15]

  • Binding: The statin molecule enters the active site of HMGCR and binds with a much higher affinity (nanomolar range) than the natural substrate (micromolar range).[14]

  • Blocking Access: By occupying the active site, the statin physically blocks HMG-CoA from binding, thereby halting the catalytic reaction.[15]

Structural Basis of Inhibition

X-ray crystallography studies of HMGCR complexed with various statins have revealed the precise molecular interactions responsible for this high-affinity binding.[14][15]

  • The carboxylate and the 5-hydroxyl group of the statin's side chain form a network of ionic and hydrogen bonds with conserved residues in the active site (such as Lys, Ser, and Asp).

  • These interactions mimic those formed by the thioester and hydroxyl groups of the natural HMG-CoA substrate.

  • The hydrophobic heterocyclic core of the statin (e.g., the fluorophenyl pyrimidine group in rosuvastatin) forms additional van der Waals interactions with hydrophobic residues in the enzyme, further anchoring the inhibitor in place.[15]

This multi-point interaction explains the tight binding and potent inhibitory effect of the drug.

Enzyme_Inhibition cluster_substrates HMGCR HMG-CoA Reductase Active Site Mevalonate Mevalonate (Product) HMGCR->Mevalonate Catalyzes No_Reaction No Reaction HMGCR->No_Reaction HMG_CoA HMG-CoA (Substrate) HMG_CoA->HMGCR:active Binds Statin Statin (Inhibitor) Statin->HMGCR:active Competitively Binds (High Affinity)

Caption: Competitive inhibition of HMG-CoA reductase by a statin drug.

Conclusion

The journey of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate from a simple diketoester to the core functional group of a life-saving drug showcases the synergy between biocatalysis and traditional organic chemistry. The use of highly selective diketoreductases allows for the efficient, large-scale production of this critical chiral intermediate with near-perfect stereochemical control. This building block is then incorporated into the final statin structure, where its dihydroxy acid moiety serves as a potent molecular mimic that effectively shuts down the key enzyme in cholesterol synthesis. Understanding this multi-stage mechanism—from enzymatic synthesis to enzyme inhibition—is fundamental for the ongoing development and optimization of cardiovascular therapeutics.

References

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The Cornerstone of Statin Synthesis: A Technical Guide to Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, a chiral building block of paramount importance in the pharmaceutical industry. Its significance lies in its role as a key intermediate in the synthesis of rosuvastatin (Crestor®), a leading medication for the treatment of hypercholesterolemia. The precise stereochemistry of this syn-1,3-diol moiety is crucial for the drug's therapeutic efficacy. This document will delve into the physical and chemical properties of this molecule, with a strong emphasis on its stereocontrolled synthesis and its pivotal function in the construction of rosuvastatin.

Molecular Structure and Stereochemical Significance

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a heptenoic acid ester characterized by two stereocenters at the C3 and C5 positions, both of which are critical for its biological function in the final active pharmaceutical ingredient. The (3R, 5S) configuration defines the syn relationship between the two hydroxyl groups, which is a key structural feature for HMG-CoA reductase inhibitors.[1]

The accurate construction of these stereocenters is a significant challenge in the synthesis of rosuvastatin.[1] Various synthetic strategies have been developed to achieve the desired high diastereoselectivity and enantioselectivity.

Physicochemical Properties

While detailed experimental data for the isolated ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is not extensively published, its properties can be inferred from its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C9H16O4Derived from the chemical structure.
Molecular Weight 188.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or a low-melting solid.Based on similar short-chain dihydroxy esters.[2][3]
Boiling Point Expected to be high and likely to decompose upon atmospheric distillation.The presence of two hydroxyl groups increases intermolecular hydrogen bonding, significantly raising the boiling point compared to a simple ester.
Solubility Sparingly soluble in water, but soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.The ethyl ester group confers some lipophilicity, while the two hydroxyl groups enhance polarity and allow for hydrogen bonding with polar solvents.
Stability Stable under standard conditions. Should be stored in a cool, dry place.Like most esters, it can be susceptible to hydrolysis under acidic or basic conditions.

Spectroscopic Characterization

The structural features of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate give rise to a predictable spectroscopic signature.

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the ethyl group (a triplet and a quartet), protons adjacent to the hydroxyl groups, methylene protons, and the terminal vinyl group protons. The coupling constants between the protons on C3, C4, and C5 would be indicative of the syn stereochemistry.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the carbonyl carbon of the ester, the two carbons bearing hydroxyl groups, the carbons of the ethyl group, the methylene carbon, and the two sp² hybridized carbons of the alkene.

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch from the hydroxyl groups (around 3400 cm⁻¹), a strong C=O stretch from the ester (around 1730 cm⁻¹), and C=C stretching from the alkene (around 1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a related ion like [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of water, the ethoxy group, or cleavage of the carbon chain.

Stereoselective Synthesis: The Key to Efficacy

The synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate with high stereopurity is a cornerstone of rosuvastatin production. Industrial methods often focus on the diastereoselective reduction of a β-hydroxy ketoester.[1]

A prevalent strategy involves the Narasaka-Prasad reduction of ethyl (S)-3-hydroxy-5-oxo-6-heptenoate. This method employs a boron chelating agent and a reducing agent, typically sodium borohydride, to direct the hydride attack to achieve the desired syn-1,3-diol.

Another innovative approach is the iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate, which also yields the desired syn-1,3-diol moiety.[1][4] Biocatalytic methods, using enzymes like diketoreductases or whole-cell systems such as Lactobacillus kefir, have also been developed for the stereoselective reduction of the corresponding diketone, offering high yields and excellent stereoselectivity.[5][6]

Below is a generalized workflow for a chemo-enzymatic synthesis approach.

Synthesis_Workflow cluster_0 Preparation of Precursor cluster_1 Stereoselective Reduction cluster_2 Final Product Start Commercially Available Starting Materials Precursor Ethyl 5-oxo-6-heptenoate Start->Precursor Multi-step synthesis Reduction Asymmetric Reduction Precursor->Reduction Substrate Enzyme Diketoreductase or Lactobacillus kefir Enzyme->Reduction Biocatalyst Purification Purification (Chromatography) Reduction->Purification Product Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Purification->Product

Caption: Chemo-enzymatic synthesis workflow for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

Application in Rosuvastatin Synthesis

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate serves as the chiral side-chain precursor in the total synthesis of rosuvastatin. The terminal alkene of this intermediate is typically cleaved, for instance, via ozonolysis, to generate an aldehyde. This aldehyde then undergoes a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium salt or phosphonate ester of the pyrimidine core of rosuvastatin. Subsequent hydrolysis of the ethyl ester to the corresponding carboxylate, followed by salt formation with calcium, yields the final rosuvastatin calcium drug substance.

The following diagram illustrates the logical flow of incorporating the chiral side-chain into the final rosuvastatin molecule.

Rosuvastatin_Synthesis_Logic cluster_coupling Key Coupling Reaction SideChain Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate AldehydeFormation Oxidative Cleavage (e.g., Ozonolysis) SideChain->AldehydeFormation PyrimidineCore Rosuvastatin Pyrimidine Core (Phosphonium Ylide) WittigReaction Wittig or HWE Reaction PyrimidineCore->WittigReaction Ylide AldehydeFormation->WittigReaction Aldehyde Intermediate RosuvastatinEster Rosuvastatin Ethyl Ester WittigReaction->RosuvastatinEster Hydrolysis Ester Hydrolysis RosuvastatinEster->Hydrolysis SaltFormation Salt Formation (with Ca²⁺) Hydrolysis->SaltFormation FinalProduct Rosuvastatin Calcium SaltFormation->FinalProduct

Caption: Logical flow of rosuvastatin synthesis from the chiral side-chain.

Conclusion

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a molecule whose value is defined by its precise stereochemistry. As a critical building block for rosuvastatin, the development of efficient and highly stereoselective synthetic routes to this intermediate is of immense interest to the pharmaceutical industry. Understanding its properties and the methodologies for its synthesis is fundamental for researchers and professionals involved in the development and manufacturing of statin drugs. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and sustainable methods for producing this vital chiral synthon.

References

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  • Google Patents. (2012). Enzymatic synthesis method of chiral beta-hydroxyl ester compound.
  • Kim, M. J., Kim, M., & Lee, S. (2019). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules (Basel, Switzerland), 24(17), 3121. [Link]

  • Ishihara Group. (2018). Publications 2018. [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. [Link]

  • TÜBİTAK Academic Journals. (2002). Phenolic Compounds from Scutellaria pontica. [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00005723108 for NCGC00168839-02!(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one [IIN-based: Match]. [Link]

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Structural and Crystallographic Insights into Ethyl (3R,5S)-3,5-Dihydroxyhept-6-Enoate: The Statin Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Causality of the Pharmacophore

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly specialized chiral intermediate and the defining structural pharmacophore of the "super-statin" class of cholesterol-lowering drugs, including Rosuvastatin, Fluvastatin, and Pitavastatin[1]. In drug development and structural biology, this molecule is not merely a chemical entity; it is a precisely engineered biological key.

The causality of its design is rooted in its ability to competitively mimic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). By locking the 3,5-diol system into a strict (3R,5S) stereochemical configuration, the molecule achieves a binding affinity ( Ki​ ) of approximately 0.6 nM to HMG-CoA reductase (HMGR)[2]. This represents a ~6700-fold increase in affinity over the natural substrate, effectively shutting down the rate-limiting step of the mevalonate pathway[2]. While the ethyl ester serves as a stable, highly pure synthetic precursor during industrial manufacturing, it is subsequently hydrolyzed in vivo (or during final API salt formation) into the active hydroxy-acid form[2].

3D Structural Conformation and Target Engagement

The 3D conformation of the (3R,5S)-3,5-dihydroxyhept-6-enoate side chain is the primary driver of its biological efficacy. In the solid state and within the enzyme's active site, the side chain adopts an extended anti-conformation[3].

Mechanistic Causality: The displacement of the HMGR mobile flap domain upon statin binding exposes a hydrophobic groove that accommodates the alkene spacer (the 6-enoate moiety) and the attached heterocyclic core[2]. Simultaneously, the 3,5-dihydroxy groups form critical, self-validating hydrogen bond networks with HMGR residues Ser684 and Asp690, while the terminal carboxylate forms a rigid ionic salt bridge with Lys735[2].

G HMGR HMG-CoA Reductase (Active Site) Statin Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Pharmacophore) Lys735 Lys735 (Ionic Bond) Statin->Lys735 Carboxylate Ser684 Ser684 (H-Bond) Statin->Ser684 5-OH Asp690 Asp690 (H-Bond) Statin->Asp690 3-OH Hydrophobic Hydrophobic Groove Statin->Hydrophobic Alkene Spacer Lys735->HMGR Ser684->HMGR Asp690->HMGR Hydrophobic->HMGR

Fig 1: 3D binding interactions of the (3R,5S)-3,5-dihydroxyhept-6-enoate motif within HMGR.

Crystallographic Data and Solid-State Properties

Because the pure, unconjugated ethyl ester side chain is highly flexible and often exists as a viscous oil or low-melting solid, definitive 3D crystallographic data is typically acquired from its co-crystals or advanced salt forms (e.g., Rosuvastatin 2-aminopyrimidine hemihydrate or zinc/calcium salts)[4]. X-ray diffraction (XRD) of these complexes reveals the precise spatial constraints required for the pharmacophore to remain stable and active.

Table 1: Crystallographic Parameters of the Statin Side-Chain Complex (Rosuvastatin 2-aminopyrimidine hemihydrate) [4]

Crystallographic ParameterValue / Description
Crystal System Monoclinic
Space Group C2
Unit Cell Dimension a 18.7043(15) Å
Unit Cell Dimension b 8.2230(7) Å
Unit Cell Dimension c 18.8025(15) Å
Molar Ratio Statin : 2-aminopyrimidine : Water (1 : 1 : 0.5)
Side Chain Conformation Extended anti-geometry (C5-C6-C7)

Experimental Protocol: Biocatalytic Synthesis and Crystallization

The synthesis of the (3R,5S)-3,5-dihydroxyhept-6-enoate motif demands absolute stereocontrol. Traditional chemical synthesis suffers from poor atom economy and requires harsh conditions. The modern, self-validating approach utilizes a multi-enzyme biocatalytic cascade[5].

G A Chloroacetaldehyde + Acetaldehyde B DERA Biocatalysis (Aldol Addition) A->B C Lactol Intermediate B->C D Ketoreductase (Carbonyl Reduction) C->D E Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate D->E

Fig 2: Self-validating biocatalytic cascade for the synthesis of the statin pharmacophore.

Step-by-Step Methodology

Step 1: Biocatalytic Aldol Addition

  • Procedure: Charge a bioreactor with 0.7 M chloroacetaldehyde and acetaldehyde in an aqueous buffer (pH 7.2). Introduce engineered 2-deoxyribose-5-phosphate aldolase (DERA, utilizing the E78K mutant for enhanced thermostability)[6].

  • Causality: DERA catalyzes a sequential double aldol condensation, strictly controlling the formation of the (3R,5S) stereocenters. The E78K mutation prevents enzyme deactivation by the highly reactive aldehyde substrates, ensuring high turnover[6].

Step 2: Carbonyl Reduction

  • Procedure: Add a robust carbonyl reductase (e.g., LbCR from Lactobacillus brevis) and glucose dehydrogenase (for NADH cofactor regeneration) to the reaction matrix to reduce the intermediate lactol[6].

  • Validation: Monitor the reaction via chiral HPLC. The system is self-validating if the diastereomeric excess (de) exceeds 99.5%, confirming the structural integrity of the 3,5-diol[6].

Step 3: Wittig Olefination (Core Attachment)

  • Procedure: React the resulting protected side-chain aldehyde with the phosphonium salt of the chosen heterocyclic core (e.g., pyrimidine for Rosuvastatin) under basic conditions to form the (E)-6-enoate double bond[1].

Step 4: Hydrolysis and Crystallization

  • Procedure: Hydrolyze the ester using 8M aqueous NaOH at 35 °C[3]. Add a stoichiometric amount of aqueous CaCl₂ or ZnCl₂ to form the final salt. Cool the biphasic solution to 5 °C at a controlled rate of -0.5 °C/min to induce nucleation[4].

  • Validation: Isolate the crystals via vacuum filtration and confirm the monoclinic C2 space group via powder X-ray diffraction (pXRD) to ensure the correct polymorph has been achieved[4].

References

  • Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. PubMed Central (PMC) / NIH.[Link]

  • Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development (ACS).[Link]

  • Synthesis of rosuvastatin by means of co-crystals (EP2602249A1).
  • Biocatalysis in the Preparation of the Statin Side Chain. Current Organic Synthesis.[Link]

  • Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. The Journal of Organic Chemistry (ACS).[Link]

  • Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. Molecules.[Link]

Sources

Thermodynamic Stability of Ethyl (3R,5S)-3,5-Dihydroxyhept-6-enoate at Room Temperature: A Technical Guide to Lactonization Kinetics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly valuable chiral building block utilized in the synthesis of "super-statins," including rosuvastatin and pitavastatin[1][2]. During drug development and active pharmaceutical ingredient (API) manufacturing, the thermodynamic stability of this intermediate at room temperature (25°C) is a critical quality attribute. The primary degradation pathway is not oxidative or photochemical, but rather a thermodynamically driven intramolecular cyclization (lactonization) that converts the open-chain ester into a 6-membered δ -lactone[3].

This technical guide explores the causality behind this thermodynamic instability, details the environmental factors that dictate the equilibrium state, and provides a self-validating experimental workflow for accurately assessing its stability without inducing analytical artifacts.

Thermodynamic Landscape and Mechanistic Causality

The thermodynamic instability of the (3R,5S)-3,5-dihydroxyhept-6-enoate moiety is fundamentally rooted in its stereochemistry and the entropic favorability of cyclization.

Stereochemical Pre-organization

The syn-1,3-diol arrangement—dictated by the (3R,5S) configuration—allows the carbon backbone to easily adopt a chair-like transition state. In this conformation, the bulky substituents (the alkene chain and the C3 hydroxyl) occupy pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes. This structural pre-organization significantly lowers the activation energy ( ΔG‡ ) for the C5-hydroxyl to act as an internal nucleophile and attack the C1-carbonyl carbon.

Solvent-Mediated Equilibrium

The equilibrium between the open-chain ethyl ester and the δ -lactone is highly dependent on the solvation environment[3]:

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In the absence of hydrogen-bond donors, the C5-hydroxyl remains highly nucleophilic. Furthermore, the leaving group (ethanol) is not stabilized by the solvent, pushing the equilibrium almost entirely toward the forward reaction (lactonization)[3].

  • Protic Solvents (e.g., Methanol): Protic solvents form a robust solvation shell around the hydroxyl groups via hydrogen bonding. This kinetically freezes the molecule, rendering both the open-chain ester and the lactone form highly stable at room temperature with negligible interconversion[3].

  • Aqueous Acidic Conditions: Acid catalyzes both the forward and reverse reactions. However, in an aqueous environment, the sheer molar excess of water drives the equilibrium toward the reverse reaction (ring-opening hydrolysis), converting the lactone back into the open-chain acid[3].

Lactonization OpenChain Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Open-chain Form) Tetrahedral Tetrahedral Intermediate (Proton Transfer) OpenChain->Tetrahedral Nucleophilic Attack (C5-OH to C1) Tetrahedral->OpenChain Ring Opening Lactone Delta-Lactone + Ethanol (Cyclized Form) Tetrahedral->Lactone Elimination of Ethanol Lactone->Tetrahedral Hydrolysis (Water/Base)

Thermodynamic equilibrium between the open-chain ethyl ester and its delta-lactone form.

Quantitative Thermodynamic Data

To facilitate rapid decision-making during process chemistry and formulation, the kinetic stability of the (3R,5S)-3,5-dihydroxyhept-6-enoate moiety at room temperature (25°C) is summarized below.

Solvent / EnvironmentDominant Thermodynamic Process at 25°CKinetic StabilityCausality / Mechanism
Aprotic (e.g., Acetonitrile) Forward reaction (Ester Lactone)Low (Rapid cyclization)Lack of H-bonding leaves C5-OH highly nucleophilic[3].
Protic (e.g., Methanol) Equilibrium frozenHigh (No interconversion)H-bond solvation shell kinetically traps the current state[3].
Acidic Aqueous Reverse reaction (Lactone Acid)Low (Rapid hydrolysis)Acid catalysis combined with excess water drives ring-opening[3].
Human Plasma (in vitro) Spontaneous/Enzymatic LactonizationModerate (~55% in 4h)Esterase activity and physiological pH promote cyclization[4].

Experimental Workflows for Stability Assessment

A common pitfall in assessing the stability of statin intermediates is inducing lactonization during the sample extraction or chromatographic analysis. If an aqueous aprotic solvent mixture (e.g., Acetonitrile:Water) is used for extraction, the presence of water can enhance acid hydrolysis during the analysis time, yielding an underestimated result of the lactone degradation product[3].

To ensure trustworthiness, the following LC-MS/MS protocol acts as a self-validating system by kinetically trapping the equilibrium state prior to analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Extraction

  • Extract the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate sample using an organic protic solvent (e.g., 100% Methanol) to prevent interconversion during handling.

  • Spike the sample with a stable isotope-labeled internal standard (e.g., Deuterated-Rosuvastatin or a matched D5​ -analog) to account for any matrix effects or ion suppression during MS analysis[4].

Step 2: Room Temperature Incubation (The Stress Test)

  • Aliquot the prepared samples into the target solvent systems (e.g., plasma, aprotic process solvents) and incubate at a controlled 25°C.

  • Maintain a parallel control group at 4°C. The 4°C control validates that any degradation observed in the test group is strictly due to the room-temperature thermodynamic shift, not the analytical handling.

Step 3: Reaction Quenching (Critical Step)

  • At designated time points (e.g., 1h, 2h, 4h), quench the reaction by adding an acidified buffer (e.g., 10% orthophosphoric acid in water) and immediately transferring the vials to an ice-cold water bath (0–4°C)[4].

  • Causality: Dropping the pH restricts the interconversion between the acid/ester and lactone forms, while the sudden temperature drop kinetically freezes the reaction, preserving the exact ratio of open-chain to lactone present at the time of quenching[4].

Step 4: LC-MS/MS Analysis

  • Inject the quenched samples into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Maintain the autosampler at 5°C to prevent degradation while samples await injection[4].

  • Utilize Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. Note that lactone compounds lack a carboxylic functional group and may require specific mobile phase additives to optimize response compared to their open-chain counterparts[4].

Workflow SamplePrep 1. Sample Preparation (Extract in Protic Solvent) Incubation 2. Room Temp Incubation (Controlled Timepoints) SamplePrep->Incubation Quenching 3. Reaction Quenching (Acidified Buffer / Low Temp) Incubation->Quenching Analysis 4. LC-MS/MS Analysis (MRM Detection) Quenching->Analysis

Step-by-step experimental workflow for assessing room-temperature thermodynamic stability.

Mitigation Strategies in Drug Development

Understanding the causality of lactonization allows chemists to implement robust mitigation strategies during the scale-up of super-statins:

  • Avoid Prolonged Aprotic Exposure: During synthesis, intermediate steps involving aprotic solvents (like dichloromethane) should be executed at reduced temperatures (e.g., 0–5°C) to suppress the forward lactonization reaction.

  • Strategic Quenching: If the open-chain ester must be isolated, utilizing weak basic washes can help neutralize trace acids that might otherwise catalyze cyclization during solvent evaporation.

  • Storage: The isolated ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate should be stored strictly under refrigerated conditions (2–8°C) or frozen (-20°C) in tightly sealed, moisture-free containers to halt thermodynamic degradation.

References

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]

  • Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues Source: Molecules (MDPI) URL:[Link]

  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions Source: Chemical Papers (Springer) URL:[Link]

  • Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry Source: Journal of Pharmaceutical Analysis / PubMed Central URL:[Link]

Sources

The Chiral Engine of Super-Statins: A Technical Review of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural fermentation-derived statins to fully synthetic "super-statins" (e.g., rosuvastatin, pitavastatin) marked a watershed moment in cardiovascular pharmacology. At the structural heart of these next-generation active pharmaceutical ingredients (APIs) lies ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (and its tert-butyl/methyl analogs). This chiral intermediate serves as the universal pharmacophore that mimics the natural substrate of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.

This whitepaper dissects the mechanistic rationale, synthetic paradigms, and downstream coupling strategies associated with this critical chiral building block, providing a self-validating framework for drug development professionals.

Mechanistic Rationale: The (3R,5S) Stereocenter

Statins achieve their potent pharmacological action by competitively binding and inhibiting the active site of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway[1]. The efficacy of super-statins is inextricably linked to the stereochemistry of their side chain.

The (3R,5S)-dihydroxy configuration is not arbitrary; it is a precise geometric requirement. The two hydroxyl groups engage in critical hydrogen-bonding networks with the enzyme's catalytic residues (such as Lys735, Arg590, and Ser872). The hept-6-enoate backbone provides the necessary spatial extension to anchor the bulky, hydrophobic heterocyclic core (e.g., pyrimidine in rosuvastatin or quinoline in pitavastatin) into the narrow hydrophobic groove of the enzyme, displacing the natural HMG-CoA substrate.

HMG_CoA_Pathway A Acetyl-CoA B HMG-CoA A->B Synthase C HMG-CoA Reductase B->C D Mevalonate C->D Reduction E Cholesterol D->E Downstream Enzymes F Statin (Chiral Side Chain) F->C Competitive Inhibition

HMG-CoA Reductase Inhibition Pathway by Statins

Synthetic Paradigms for the Chiral Heptenoate Core

Historically, establishing the syn-1,3-diol moiety required complex, multi-step chiral pool syntheses or reliance on expensive transition-metal catalysts (e.g., Noyori asymmetric hydrogenation). Modern industrial synthesis has largely pivoted toward highly atom-economical biocatalytic routes[2].

The Biocatalytic DERA Pathway

The most elegant assembly of the (3R,5S) stereocenters utilizes Deoxyribose-phosphate aldolase (DERA) . By using achiral substrates, the DERA enzyme catalyzes a sequential, tandem aldol addition of two equivalents of acetaldehyde to a substituted aldehyde (such as chloroacetaldehyde).

This reaction yields an enantiomerically pure cyclic lactol (a 2,4,6-trideoxyhexose derivative). The lactol is subsequently oxidized to a lactone and subjected to esterification and olefination to yield the final ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate[2]. This route minimizes protecting-group manipulations and bypasses the need for stoichiometric chiral auxiliaries.

Synthesis_Workflow Substrate Acetaldehyde + Chloroacetaldehyde DERA DERA Biocatalysis (Sequential Aldol) Substrate->DERA Lactol Chiral Lactol DERA->Lactol Oxidation Oxidation & Esterification Lactol->Oxidation Intermediate Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Oxidation->Intermediate Coupling Wittig / Julia-Kocienski Coupling Intermediate->Coupling Heterocyclic Core Statin Super-Statin (e.g., Rosuvastatin) Coupling->Statin

Biocatalytic Synthesis Workflow for Super-Statins

Downstream Integration: Coupling Strategies

Once the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate is synthesized, it must be conjugated to the specific heterocyclic core of the target statin. The geometry of the resulting double bond is critical; the (E)-isomer is required for optimal binding affinity[3].

Quantitative Data: Coupling Efficiency

The choice of coupling chemistry directly impacts the overall yield and (E)/(Z) selectivity of the final API. Below is a comparative summary of industry-standard coupling methods.

Table 1: Comparative Analysis of Super-Statin Coupling Strategies

Target StatinHeterocyclic CorePrimary Coupling MethodKey Side-Chain IntermediateTypical (E)-SelectivityOverall Yield (Coupling)
Rosuvastatin PyrimidineWittig OlefinationEthyl/tert-butyl (3R,5S)-3,5-dihydroxyhept-6-enoate> 95%~62-70%
Pitavastatin QuinolineJulia-Kocienski(3R,5S)-3,5-dihydroxyhept-6-enoate> 98%~65-75%
Fluvastatin IndoleAldol Condensation3,5-dihydroxy-6-heptenoic acid derivatives> 90%~55-60%

Data synthesized from established synthetic routes in medicinal chemistry literature[4].

Experimental Methodology: Self-Validating Protocol for Wittig Coupling

To ensure scientific integrity and reproducibility, the following protocol details the Wittig olefination used to couple the chiral heptenoate side chain to a pyrimidine core (yielding a rosuvastatin precursor). This protocol is designed as a self-validating system , where each step contains internal checks to confirm causality and success[4].

Step-by-Step Methodology

1. Preparation of the Ylide (Deprotonation)

  • Action: Suspend the heterocyclic phosphonium bromide salt (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to -78°C. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq).

  • Causality: The strong, non-nucleophilic base (NaHMDS) deprotonates the phosphonium salt to form the reactive phosphorus ylide. The -78°C temperature is critical to prevent ylide decomposition and suppress unwanted side reactions.

  • Self-Validation: The reaction mixture will undergo a distinct visual transition from a cloudy white suspension to a deep, homogenous orange/red solution, confirming successful ylide generation.

2. Addition of the Chiral Intermediate

  • Action: Dissolve ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (1.1 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes, maintaining the temperature at -78°C. Slowly warm the reaction to room temperature over 2 hours.

  • Causality: Slow addition prevents local thermal spikes, ensuring high (E)-stereoselectivity of the newly formed double bond.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase. The disappearance of the aldehyde spot (visualized with p-Anisaldehyde stain) and the emergence of a new, UV-active product spot confirms coupling.

3. Quenching and Extraction

  • Action: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: NH4​Cl provides a mild proton source to neutralize excess base without catalyzing the dehydration of the sensitive 1,3-diol moiety.

  • Self-Validation: The pH of the aqueous phase should test slightly acidic to neutral (~pH 6-7). If basic, further washing is required to prevent downstream epimerization.

4. Purification and Isomeric Verification

  • Action: Purify the crude oil via flash column chromatography.

  • Causality: Removes triphenylphosphine oxide ( Ph3​P=O ), a ubiquitous and bulky byproduct of the Wittig reaction.

  • Self-Validation: Perform 1H -NMR on the purified product. The presence of two distinct olefinic protons with a coupling constant ( J ) of approximately 16 Hz definitively validates the formation of the required (E)-isomer. A J value of ~11 Hz would indicate the unwanted (Z)-isomer.

References

  • - ResearchGate. 2. - Journal of Medicinal Chemistry - ACS Publications. 3. - The Journal of Organic Chemistry - ACS Publications. 4. - ResearchGate.

Sources

An In-depth Technical Guide to the Identification of Metabolic Degradation Pathways for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the metabolic degradation pathways of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, a key intermediate in the synthesis of rosuvastatin. The methodologies described herein are grounded in established principles of drug metabolism and safety testing, emphasizing a logical, evidence-based approach to metabolite identification and characterization.

Introduction: The Imperative of Metabolic Profiling

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block for rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2] Understanding the metabolic fate of this intermediate is paramount for a thorough assessment of the final drug product's safety profile. The U.S. Food and Drug Administration (FDA) guidance on "Metabolites in Safety Testing" (MIST) underscores the necessity of identifying and evaluating metabolites to ensure they have been adequately tested for safety during nonclinical studies.[3][4][5][6] This guide outlines a strategic, multi-tiered approach to comprehensively map the biotransformation of this compound.[7][8]

Predicting Metabolic Fates: A Structure-Activity Relationship Approach

The chemical structure of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate contains several functional groups susceptible to metabolic enzymes, primarily located in the liver.[9] A predictive analysis suggests the following primary metabolic pathways:

  • Ester Hydrolysis: The ethyl ester is a prime target for carboxylesterases, leading to the formation of the corresponding carboxylic acid. This is a common and often rapid metabolic transformation for ester-containing drugs.

  • Oxidation: The two secondary alcohol groups and the terminal alkene present potential sites for Phase I oxidative metabolism, predominantly catalyzed by cytochrome P450 (CYP) enzymes.[10][11] Oxidation of the secondary alcohols would yield ketones, while the terminal double bond could be a substrate for epoxidation or other oxidative reactions.[12][13]

  • Conjugation (Phase II): The hydroxyl groups are susceptible to conjugation reactions, which increase water solubility and facilitate excretion.[14] Key Phase II pathways include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[15][16][17][18][19]

These predictions form the basis for designing targeted in vitro and in vivo experiments.

In Vitro Methodologies: The Core of Metabolic Investigation

In vitro systems are indispensable for initial metabolic profiling, offering a controlled environment to identify primary metabolic routes.[20]

Subcellular Fractions: Probing Phase I Metabolism

Human Liver Microsomes (HLMs) are enriched with CYP enzymes and are the preferred system for initial screening of oxidative metabolism.[21][22]

Table 1: Typical Conditions for a Human Liver Microsome (HLM) Incubation Assay

ParameterConditionRationale
Test Compound Conc.1-10 µMBalances analytical sensitivity with potential for enzyme saturation.
HLM Protein Conc.0.5-1.0 mg/mLEnsures sufficient enzymatic activity.
Co-factorNADPH (1 mM)Essential for CYP450 catalytic activity.
Incubation Time0, 15, 30, 60, 120 minTime course to assess rate of metabolism.
Temperature37°CMimics physiological conditions.
Quenching SolutionAcetonitrile (cold)Terminates the reaction and precipitates proteins.

Protocol 1: HLM Metabolic Stability Assay

  • Prepare a stock solution of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in a suitable organic solvent (e.g., DMSO).

  • Pre-incubate pooled HLMs in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and NADPH. Include a control incubation without NADPH to confirm CYP-mediated metabolism.

  • At specified time points, transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile to stop the reaction.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

Cellular Models: A More Complete Metabolic Picture

Cryopreserved human hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive view of biotransformation.[9][23]

Protocol 2: Hepatocyte Incubation for Metabolite Profiling

  • Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions.

  • Incubate the hepatocytes in a suitable medium with the test compound at 37°C in a humidified CO2 incubator.

  • Collect samples of both cells and medium at various time points.

  • Process the samples by protein precipitation with cold acetonitrile.

  • Analyze the supernatant using high-resolution LC-MS/MS to identify both Phase I and Phase II metabolites.

Bioanalytical Techniques: Identifying and Quantifying Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for metabolite detection due to its high sensitivity and selectivity.[24][25] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts

Metabolic ReactionMass Shift (Da)
Hydrolysis of Ethyl Ester-28.0313
Oxidation (Hydroxylation)+15.9949
Oxidation (Dehydrogenation)-2.0157
Glucuronidation+176.0321
Sulfation+79.9568
Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel or structurally ambiguous metabolites, NMR spectroscopy provides definitive structural information.[26][27][28] While less sensitive than MS, techniques like LC-NMR can be employed to isolate and characterize metabolites from complex biological matrices.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the predicted metabolic pathways and the experimental approach.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Oxidized_Metabolites Ketones / Epoxides Parent->Oxidized_Metabolites CYP450 (+O or -2H) Hydrolyzed_Metabolite Carboxylic Acid Parent->Hydrolyzed_Metabolite Esterases (-C2H4) Conjugated_Metabolites_1 Glucuronides / Sulfates Oxidized_Metabolites->Conjugated_Metabolites_1 UGTs/SULTs Conjugated_Metabolites_2 Glucuronides / Sulfates Hydrolyzed_Metabolite->Conjugated_Metabolites_2 UGTs/SULTs

Caption: Predicted metabolic pathways for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

Experimental_Workflow A In Silico Prediction (Structure-based) B In Vitro Screening (HLM & Hepatocytes) A->B C Metabolite Detection (LC-HRMS) B->C D Metabolite Identification (MS/MS Fragmentation) C->D E Structural Elucidation (NMR, if necessary) D->E F Pathway Mapping D->F E->F G In Vivo Confirmation (Animal Studies, if required) F->G

Caption: Experimental workflow for metabolite identification and pathway elucidation.

Conclusion and Strategic Outlook

A systematic investigation into the metabolic degradation of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, beginning with predictive analysis and progressing through rigorous in vitro testing and advanced bioanalytical characterization, is essential. This approach not only satisfies regulatory expectations for safety assessment but also provides critical insights into the disposition of the final active pharmaceutical ingredient, rosuvastatin.[29][30][31] By understanding the metabolic liabilities of key intermediates, drug development programs can proactively address potential safety concerns and build a more robust data package for regulatory submission.

References

  • Czerwiński, M. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. SEKISUI XenoTech. Retrieved March 27, 2026, from [Link]

  • Gerisch, M., et al. (2018). A Decade in the MIST: Learnings from Investigations of Drug Metabolites in Drug Development Under the "Metabolites in Safety Testing" Regulatory Guidances. ResearchGate. Retrieved March 27, 2026, from [Link]

  • HUANG, H., et al. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal, 56(3), 169-174. Retrieved March 27, 2026, from [Link]

  • ICH. (2009, November 13). Issues in the Safety Testing of Metabolites. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Makia, N. L., & Lattanze, J. (2018). Biotransformation: Impact and Application of Metabolism in Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved March 27, 2026, from [Link]

  • McManus, M. E. (n.d.). Human Sulfotransferases and Their Role in Chemical Metabolism. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Rosuvastatin. National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Ruan, X., et al. (2021). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PMC. Retrieved March 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved March 27, 2026, from [Link]

  • Wang, J., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved March 27, 2026, from [Link]

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Retrieved March 27, 2026, from [Link]

  • Yan, Z., & Caldwell, G. W. (2001). Metabolism and disposition of xenobiotics in the developing human: a review of the literature. Drug Metabolism and Disposition, 29(6), 767-773. Retrieved March 27, 2026, from [Link]

  • Zhang, Y., et al. (2019). Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures. ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Methodological & Application

Step-by-Step Asymmetric Synthesis of Ethyl (3R,5S)-3,5-Dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Logic

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly valuable chiral building block, most notably utilized as the critical side-chain precursor in the synthesis of "super-statins" such as Rosuvastatin and Fluvastatin 1. The molecule features a terminal alkene for downstream cross-metathesis or olefination, and a strictly defined syn-1,3-diol motif essential for HMG-CoA reductase inhibition.

To achieve absolute stereocontrol, this protocol employs a convergent three-phase synthetic strategy:

  • Preparation of Chan's Diene to serve as a regioselective C4-nucleophile.

  • Catalytic Enantioselective Mukaiyama Aldol Reaction with acrolein to establish the (5S)-stereocenter.

  • Diastereoselective Narasaka-Prasad Reduction to dictate the syn-(3R) configuration relative to the existing C5 hydroxyl group.

SyntheticWorkflow N1 Ethyl Acetoacetate N2 Chan's Diene (Bis-Silyl Enol Ether) N1->N2 TMSCl, NEt3, then LDA Regioselective Enolization N4 Ethyl (S)-5-hydroxy- 3-oxohept-6-enoate N2->N4 Ti(OiPr)4 / (S)-BINOL Mukaiyama Aldol N3 Acrolein N3->N4 N5 Ethyl (3R,5S)-3,5- dihydroxyhept-6-enoate N4->N5 Et2BOMe, NaBH4 Narasaka-Prasad Reduction

Fig 1. Retrosynthetic and forward workflow for the asymmetric synthesis of the target 1,3-diol.

Phase 1: Preparation of Chan's Diene

Causality & Expertise: Direct aldol reactions with ethyl acetoacetate often suffer from poor regioselectivity (C2 vs. C4 attack) and over-alkylation. By converting the substrate into 1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (Chan's diene), the nucleophilicity is strictly directed to the terminal C4 position, ensuring a linear carbon chain extension 2.

Step-by-Step Protocol:
  • Mono-Silylation: Dissolve ethyl acetoacetate (1.0 equiv) in anhydrous THF/hexane (1:5 v/v) and cool to 0 °C under argon. Add triethylamine (Et₃N, 1.1 equiv) followed by dropwise addition of chlorotrimethylsilane (TMSCl, 1.1 equiv). Stir for 14 h at room temperature, then filter the triethylamine hydrochloride salts to isolate the mono-silyl enol ether.

  • Dienol Formation: Cool a fresh solution of diisopropylamine (1.2 equiv) in THF to -78 °C. Add n-butyllithium (1.2 equiv) to generate LDA.

  • Slowly add the mono-silyl enol ether from Step 1. Stir for 30 minutes at -78 °C to ensure complete deprotonation at the terminal methyl group.

  • Add TMSCl (1.3 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Concentrate under reduced pressure, precipitate the lithium salts with anhydrous pentane, filter, and distill the filtrate under vacuum to yield pure Chan's diene as a pale yellow oil.

Phase 2: Catalytic Enantioselective Mukaiyama Aldol Reaction

Causality & Expertise: Acrolein is highly electrophilic and prone to both polymerization and unwanted Michael additions (1,4-addition). Utilizing a chiral Lewis acid complex—specifically Ti(OiPr)₄ with (S)-BINOL—activates the aldehyde for strict 1,2-addition while providing a rigid chiral pocket that dictates the Re-face attack of the diene, successfully establishing the (5S) stereocenter with >95% enantiomeric excess 2.

Step-by-Step Protocol:
  • Catalyst Preparation: In a flame-dried flask, combine Ti(OiPr)₄ (0.1 equiv) and (S)-BINOL (0.1 equiv) in anhydrous THF. Stir at room temperature for 1 hour to form the active chiral titanium complex. Add LiCl (0.2 equiv) as an additive to enhance turnover.

  • Aldol Addition: Cool the catalyst solution to 0 °C. Add freshly distilled acrolein (1.0 equiv).

  • Slowly add Chan's diene (1.2 equiv) dropwise over 30 minutes to prevent diene homocoupling. Stir the mixture at 0–5 °C for 14 hours.

  • Desilylation Workup: Add a solution of pyridinium p-toluenesulfonate (PPTS, 0.5 equiv) in methanol to the reaction mixture. Stir for 2 hours at room temperature to cleave the silyl ethers and reveal the β -keto ester.

  • Quench with saturated aqueous NaHCO₃, extract with diethyl ether, dry over Na₂SO₄, and purify via flash chromatography (silica gel) to isolate ethyl (S)-5-hydroxy-3-oxohept-6-enoate .

Phase 3: Diastereoselective Narasaka-Prasad Reduction

Causality & Expertise: While standard hydrogenation or reduction yields mixtures of syn and anti diols, the Narasaka-Prasad reduction is a self-validating thermodynamic system that guarantees syn-1,3-diol formation 3. Diethylmethoxyborane (Et₂BOMe) chelates the C5-hydroxyl and the C3-ketone, locking the molecule into a rigid, 6-membered half-chair conformation. Sodium borohydride (NaBH₄) is then forced to deliver its hydride intermolecularly from the less sterically hindered equatorial face. This pushes the resulting C3-hydroxyl group into an axial position, which geometrically corresponds to a strict syn relationship with the C5-hydroxyl 4.

NarasakaPrasadLogic S1 Ethyl (S)-5-hydroxy-3-oxohept-6-enoate (Acyclic Precursor) S2 Addition of Et2BOMe at -78 °C (Thermodynamic Chelation) S1->S2 S3 Rigid 6-Membered Boron Chelate (Half-Chair Conformation) S2->S3 Locks Conformation S4 NaBH4 Intermolecular Hydride Attack (Equatorial Trajectory) S3->S4 Steric Shielding of Axial Face S5 Syn-1,3-Diol Boronate Complex (Axial C3-OH Formed) S4->S5 >98% Diastereoselectivity S6 Oxidative Cleavage (H2O2 / MeOH) (Boron Removal) S5->S6 S7 Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Target Molecule) S6->S7 Yields Syn-Diol

Fig 2. Mechanistic causality of the Narasaka-Prasad reduction yielding the syn-1,3-diol.

Step-by-Step Protocol:
  • Chelation: Dissolve ethyl (S)-5-hydroxy-3-oxohept-6-enoate (1.0 equiv) in a mixture of anhydrous THF and MeOH (4:1 v/v). Cool the solution to -78 °C under an argon atmosphere.

  • Add Et₂BOMe (1.1 equiv, 1.0 M in THF) dropwise. Stir the solution at -78 °C for 30 minutes to allow the thermodynamic boron chelate to fully assemble.

  • Reduction: Add NaBH₄ (1.2 equiv) in one single portion. Maintain the reaction strictly at -78 °C and stir for 3 hours. Crucial: Do not let the temperature rise, as thermal fluctuation will degrade the facial selectivity.

  • Quenching: Quench the reaction at -78 °C by the slow addition of glacial acetic acid (2.0 equiv). Allow the mixture to warm to room temperature.

  • Oxidative Cleavage: To destroy the robust boronate complex, add 30% aqueous H₂O₂ (3.0 equiv) and additional MeOH. Stir vigorously for 1 hour at room temperature.

  • Isolation: Dilute with ethyl acetate, wash sequentially with saturated NaHCO₃, water, and brine. Dry over MgSO₄, concentrate, and purify via column chromatography to afford the pure ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate .

Quantitative Data & Quality Control

Synthesis PhaseProduct IsolatedYield (%)Stereochemical PurityAnalytical Validation Method
Phase 1 Chan's Diene80 - 85%N/A¹H-NMR (Alkene protons at δ 4.1 ppm)
Phase 2 Ethyl (S)-5-hydroxy-3-oxohept-6-enoate75 - 82%>95% eeChiral HPLC (Daicel Chiralpak AD-H)
Phase 3 Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate88 - 92%>98:2 syn:anti (dr)¹³C-NMR (Acetonide derivative shift analysis)

References

  • Historic Overview and Recent Advances in the Synthesis of Super-statins ResearchG
  • Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid MDPI
  • Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs Beilstein Journal of Organic Chemistry
  • Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives ACS Public

Sources

Application Note: High-Stereoselectivity Synthesis of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate via Ketoreductase-Mediated Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical development. Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block for the synthesis of the side chains of top-selling statin drugs, such as Rosuvastatin and Atorvastatin.[1][2][3] Traditional chemical routes to this syn-diol often involve multiple steps, require extensive use of protecting groups, and may necessitate inefficient chiral resolution or complex asymmetric catalysts.

Biocatalysis offers a compelling alternative, leveraging the exquisite stereo-, regio-, and chemoselectivity of enzymes to streamline synthetic pathways under mild, environmentally benign conditions.[4] This application note provides a comprehensive guide to the synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate through the stereoselective reduction of a prochiral diketo-ester substrate using a ketoreductase (KRED). Specifically, we focus on the use of a diketoreductase (DKR) from Acinetobacter baylyi, which has demonstrated exceptional efficiency and stereocontrol in catalyzing this transformation.[1][5][6]

This document details protocols for enzyme expression and purification, small-scale reaction optimization, preparative-scale synthesis with an integrated cofactor regeneration system, product work-up, and analytical characterization. The methodologies are designed for researchers in both academic and industrial settings engaged in pharmaceutical synthesis and biocatalysis.

Principle of the Biocatalytic Reduction

The core of this process is the enzymatic, double-reduction of ethyl 3,5-dioxohept-6-enoate. A highly stereoselective diketoreductase (DKR) enzyme sequentially reduces the two ketone moieties, installing two chiral centers to yield the desired (3R,5S)-syn-diol with high diastereomeric and enantiomeric excess.[1]

This reduction is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), which is consumed stoichiometrically.[7] To render the process economically feasible and practical for scale-up, a cofactor regeneration system is employed. The most common and robust system pairs a glucose dehydrogenase (GDH) with D-glucose. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ back to the active NADPH, which can then be reused by the ketoreductase.[3][8]

Reaction_Scheme sub Ethyl 3,5-dioxohept-6-enoate inter Ethyl (5S)-5-hydroxy-3-oxohept-6-enoate sub->inter  Step 1: C5 Reduction inv1 prod Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (>99% de, >99% ee) inter->prod  Step 2: C3 Reduction inv2 inv3 nadph1 NADPH nadph1->inter nadp1 NADP+ nadph1->nadp1 nadp1->inter glucose D-Glucose nadp1->glucose nadph2 NADPH nadph2->prod nadp2 NADP+ nadph2->nadp2 nadp2->prod nadp2->glucose lactone Gluconolactone glucose->lactone C5_reduct Diketoreductase C3_reduct Diketoreductase regen Glucose Dehydrogenase (GDH)

Figure 1: Reaction scheme for the DKR-catalyzed synthesis with GDH/glucose cofactor regeneration.

Materials and Reagents

Reagent/Material Supplier/Grade Purpose
Ethyl 3,5-dioxohept-6-enoateCustom Synthesis or CommercialSubstrate
Diketoreductase (DKR) from A. baylyiRecombinant (See Protocol 1)Primary Biocatalyst
Glucose Dehydrogenase (GDH)Commercial (e.g., Codexis® GDH-105)Cofactor Regeneration
NADP⁺, Sodium SaltSigma-AldrichCofactor
D-(+)-GlucoseACS GradeReductant for Regeneration
Potassium Phosphate Buffer (pH 7.0)Molecular Biology GradeReaction Buffer
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular Biology GradeProtein Expression Inducer
E. coli BL21(DE3) cellsCompetent CellsExpression Host
Expression Vector (e.g., pET28a)CommercialPlasmid for DKR gene
Luria-Bertani (LB) Broth & AgarMolecular Biology GradeCell Culture Media
Kanamycin (or other appropriate antibiotic)Cell Culture GradeSelection Agent
ImidazoleACS GradeProtein Purification
Ni-NTA Agarose ResinCommercialAffinity Chromatography
Ethyl Acetate, HexanesHPLC GradeExtraction & Chromatography
Magnesium Sulfate (Anhydrous)ACS GradeDrying Agent
AcetonitrileHPLC GradeReaction Quench / HPLC Mobile Phase

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Diketoreductase (DKR)

This protocol describes the expression of an N-terminally His-tagged DKR in E. coli and subsequent purification via immobilized metal affinity chromatography (IMAC). The gene for A. baylyi DKR should be codon-optimized for E. coli and cloned into a suitable expression vector.[7]

  • Transformation: Transform the DKR expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue incubation at 20°C for 16–18 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells via sonication on ice.

  • Clarification: Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C) to pellet cell debris.

  • Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer (Lysis Buffer with 20 mM imidazole). Elute the His-tagged DKR with Elution Buffer (Lysis Buffer with 250 mM imidazole).

  • Buffer Exchange & Storage: Exchange the purified protein into a suitable Storage Buffer (e.g., 50 mM potassium phosphate pH 7.0, 20% glycerol) using a desalting column or dialysis.

  • Quantification & QC: Determine protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: Small-Scale Screening & Optimization

Before committing to a large-scale reaction, it is crucial to screen for optimal conditions. Reactions can be run in 2 mL microcentrifuge tubes.[9]

  • Stock Solutions: Prepare concentrated stock solutions:

    • Substrate: 200 mg/mL in DMSO or isopropanol.

    • NADP⁺: 20 mg/mL in water.

    • D-Glucose: 400 mg/mL in water.

    • Enzymes: DKR (from Protocol 1) and commercial GDH at known concentrations (e.g., 10 mg/mL).

  • Reaction Setup: In a 2 mL tube, prepare a master mix containing buffer, NADP⁺, glucose, and GDH. Aliquot the master mix into individual tubes for testing different parameters (e.g., varying pH, temperature, DKR concentration, co-solvent percentage).

  • Standard Reaction (1 mL Total Volume):

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 50 µL of D-Glucose stock (final conc. ~110 mM / 20 g/L).

    • 10 µL of NADP⁺ stock (final conc. ~0.25 mM / 0.2 g/L).

    • 1 mg/mL GDH.

    • 1-5 mg/mL purified DKR.

    • Initiate the reaction by adding 5 µL of substrate stock (final conc. ~5.5 mM / 1 g/L).

  • Incubation: Incubate the reactions in a shaker/thermomixer at 30°C for 24 hours.

  • Work-up & Analysis:

    • Quench the reaction by adding 1 mL of acetonitrile or ethyl acetate.

    • Vortex thoroughly and centrifuge to separate layers/precipitate protein.

    • Analyze the organic layer or the supernatant by chiral GC/HPLC to determine conversion and stereoselectivity (see Protocol 4).

Parameter Range to Test Rationale
pH 6.0 - 8.5Enzyme activity and stability are pH-dependent. Most KREDs prefer neutral to slightly basic pH.[9]
Temperature 25°C - 40°CBalances reaction rate with enzyme stability. Higher temperatures can increase rate but may lead to denaturation.[9]
Co-solvent 0-10% DMSO, THF, IsopropanolImproves solubility of hydrophobic substrates but can inhibit or denature the enzyme at high concentrations.[9]
Enzyme Loading 1-10 g/L DKRDirectly impacts reaction rate. Higher loading reduces reaction time but increases cost.
Protocol 3: Preparative Scale Synthesis (100 mL)

This protocol uses the optimized conditions determined in Protocol 2 for a larger scale synthesis.

  • Reaction Setup: In a 250 mL flask with magnetic stirring, combine:

    • 85 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 2.2 g D-Glucose (1.2 molar equivalents to substrate).

    • 25 mg NADP⁺.

    • 100 mg GDH (e.g., 1 g/L).

    • 300 mg purified DKR (e.g., 3 g/L).

    • Stir until all components are dissolved.

  • Substrate Addition: Prepare a solution of 2.0 g (10.8 mmol) of ethyl 3,5-dioxohept-6-enoate in 5 mL of isopropanol. Add this solution to the reaction flask.

  • Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress every 4-6 hours by taking a small aliquot (50 µL), quenching it with 500 µL of ethyl acetate, and analyzing by GC/HPLC.

  • Completion: The reaction is typically complete within 18-24 hours, showing >99% conversion of the starting material.

Advanced Option (Biphasic System): For higher substrate concentrations (e.g., >50 g/L), a biphasic system can mitigate substrate/product inhibition.[1][5] A 1:1 volume ratio of aqueous buffer to an organic solvent like hexane can be used. The substrate is dissolved in the organic phase, and the reaction occurs at the interface or in the aqueous phase, with the product accumulating in the organic phase. This often results in higher overall yields and simplified product extraction.[5]

Protocol 4: Product Work-up and Purification
  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. If any emulsions form, add a small amount of brine. Separate the layers and extract the aqueous phase two more times with 50 mL portions of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (if necessary): If impurities are present, purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 5: Analytical Characterization

Accurate analysis is key to confirming the success of the synthesis.

  • Conversion Analysis (GC):

    • Instrument: Agilent GC with FID.

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm).

    • Method: Inject 1 µL. Inlet 250°C, Detector 280°C. Oven program: 80°C hold 2 min, ramp to 250°C at 15°C/min.

    • Expected Retention Times: Ethyl 3,5-dioxohept-6-enoate will have a shorter retention time than the dihydroxy product.

  • Stereoselectivity Analysis (Chiral GC):

    • Instrument: GC with FID.

    • Column: Chiral GC column (e.g., Lipodex G or similar).[10]

    • Method: Isothermal method, typically between 100-140°C, to achieve baseline separation of all four possible stereoisomers.

    • Analysis: The desired (3R,5S) product should be the major peak (>99.5%). Calculate diastereomeric excess (de) and enantiomeric excess (ee).

Overall Experimental Workflow

Figure 2: Overall workflow from enzyme preparation to final product characterization.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (DKR or GDH).2. Cofactor (NADP⁺) degradation.3. Substrate/product inhibition.4. Incorrect pH or temperature.1. Verify enzyme activity with a control substrate. Use freshly purified/purchased enzymes.2. Prepare NADP⁺ solutions fresh.3. Lower initial substrate concentration or use a biphasic system.[1][5]4. Re-optimize reaction conditions (Protocol 2).
Stalled Reaction 1. Cofactor regeneration failure (GDH inactivation, glucose depletion).2. Enzyme instability over time.1. Add more GDH and/or glucose. Ensure pH has not dropped significantly.2. Consider enzyme immobilization to improve stability.
Poor Stereoselectivity (<99% de/ee) 1. Incorrect enzyme used (low selectivity).2. Racemization of product.3. Presence of contaminating reductases from host cells (if using lysate).1. Confirm the identity and source of the DKR. A. baylyi DKR is known for high selectivity.[1]2. Unlikely under these mild conditions, but check product stability.3. Use highly purified DKR (Protocol 1) instead of cell lysate.
Difficulty in Extraction (Emulsion) High concentration of proteins and cell debris in the aqueous layer.Add brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture to aid separation.

References

  • Benchchem. (n.d.). Application Notes: In Vitro Analysis of Ketoreductase Activity on 2-Methyl-3-oxopentanoic Acid.
  • Ni, Y., Li, C. X., & Xu, J. H. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: An efficient biocatalytic route for the synthesis of statin side chains.
  • Ni, Y., Li, C. X., & Xu, J. H. (2010).
  • Alcalde, M., & Garcia-Ruiz, E. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs.
  • Pamplona, V. P., et al. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. Bioorganic & Medicinal Chemistry, 25(21), 5795-5802.
  • Qiao, L., Luo, Z., & Xu, J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Codexis, Inc. (n.d.). Codex® KRED Screening Kit Protocol.
  • Patel, R. N. (Assignee). (2012). Engineered ketoreductases and methods for producing stereoisomerically pure statins. U.S.
  • Ramesh, M., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 1-13.
  • Gotor-Fernández, V., et al. (n.d.).
  • Ni, Y., et al. (2011). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. Bioresource Technology, 102(3), 3649-3652.
  • ResearchGate. (n.d.). Time course for reduction of 3,5-diketo ester by the diketoreductase in the presence of NADH.
  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Pfizer, Inc. (Assignee). (2010). Ketoreductase polypeptides for the reduction of acetophenones.
  • Seebach, D., & Züger, M. (1985). (S)-Ethyl 3-hydroxybutanoate. Organic Syntheses, 63, 1. [Link]

Sources

Advanced Purification and Crystallization of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance and Chemical Identity

The compound ethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate (commonly referred to as Rosuvastatin Ethyl Ester) is a highly valuable chiral intermediate in the synthesis of statin active pharmaceutical ingredients (APIs)[1]. Operating as a critical building block, its stereochemical purity strictly dictates the efficacy of the final HMG-CoA reductase inhibitor[2].

Historically, the purification of statin side-chains required the hydrolysis of the ester to a free acid, followed by the formation of an intermediate salt (such as a methylamine salt) to achieve high chemical purity[3]. However, the direct crystallization of the ethyl ester analogue provides a highly efficient, salt-free alternative that significantly streamlines downstream processing, removing the need for intermediate salt isolation[3].

Mechanistic Causality in Purification Design

The purification of 1,3-diol compounds is notoriously difficult. The (3R,5S)-diol motif tends to form complex, disordered intermolecular hydrogen-bond networks with reaction impurities, causing the product to "oil out" as a viscous syrup rather than nucleating into a crystalline lattice.

To overcome this, our protocol employs a two-phase causality-driven approach:

  • Silica Gel Pre-Filtration: By eluting the crude mixture through a short silica plug using a specific polarity window (25–27.5% ethyl acetate in iso-hexane), highly non-polar unreacted olefins and polar catalyst residues are stripped away[3]. This narrows the purity profile, preventing impurities from disrupting the crystal lattice.

  • Sub-Zero Protic Crystallization: Methanol is utilized as the crystallization solvent. As a protic solvent, methanol transiently competes for hydrogen bonding with the diol, breaking disordered solute-impurity networks. By enforcing a steep cooling ramp to -8 °C, the solubility of the target ethyl ester drops precipitously, driving high-purity nucleation while structurally similar regioisomers remain solvated[3].

PurificationWorkflow A Crude Reaction Mixture (Ethyl (3R,5S)-Ester) B Silica Gel Filtration (25-27.5% EtOAc/Iso-hexane) A->B Removes catalyst & non-polar byproducts C In-Process Control: HPLC Purity > 85% B->C D Solvent Evaporation (T < 40 °C) C->D Pass E Methanol Crystallization (Cooling to -8 °C) D->E Prevents lactonization F In-Process Control: Mother Liquor Loss < 15% E->F G Pure Crystalline Intermediate (Yield: ~68%, Purity > 99%) F->G Pass

Logical workflow and validation checkpoints for the purification of the ethyl ester intermediate.

Quantitative Data & Analytical Specifications

To ensure reproducibility, all quantitative parameters and analytical benchmarks are summarized below. The crystalline ethyl ester exhibits a highly distinct X-ray powder diffraction (XRPD) pattern, which serves as the primary validation metric for polymorphic identity[3].

Table 1: Critical Process Parameters (CPPs) for Crystallization
Process StepParameterTarget ValueOperational Tolerance
Pre-Filtration Eluent Composition26% EtOAc in Iso-hexane25.0% – 27.5%[3]
Evaporation Bath Temperature35 °C< 40 °C
Crystallization Methanol Volume5 Volumes (v/w)4.5 – 6.0 Volumes
Nucleation Cooling Target-8 °C-10 °C to -5 °C[3]
Drying Vacuum / Temp200 mbar / 50 °C± 20 mbar / ± 5 °C[3]
Yield Final Recovery68.3%> 65.0%[3]
Table 2: XRPD Characterization Peaks
Peak Number2-Theta Angle (°)Relative Intensity / Significance
14.3Primary low-angle reflection[3]
28.1Diagnostic peak[3]
311.3Diagnostic peak[3]
412.4Diagnostic peak[3]
515.1Diagnostic peak[3]
619.9High-intensity crystalline marker[3]
721.0High-intensity crystalline marker[3]
821.7Diagnostic peak[3]
922.1Diagnostic peak[3]
1023.5Diagnostic peak[3]

Self-Validating Experimental Protocol

This methodology is engineered with integrated validation checkpoints to prevent downstream failures.

Step 1: Silica Gel Pre-Purification

  • Evaporate the crude reaction mixture containing the ethyl (3R,5S)-ester onto silica gel (Merck, 230-400 mesh)[3].

  • Load the impregnated silica onto a short filtration plug.

  • Elute the product using a strictly controlled gradient of 25–27.5% ethyl acetate in iso-hexane[3].

  • Validation Checkpoint 1: Perform rapid HPLC or TLC on the pooled fractions. The target fraction must exhibit >85% purity. Proceeding with lower purity will result in the product oiling out during the crystallization phase.

Step 2: Solvent Evaporation

  • Transfer the purified fractions to a rotary evaporator.

  • Remove the solvent under vacuum (oil pump) ensuring the water bath temperature strictly does not exceed 40 °C.

  • Validation Checkpoint 2: The resulting product should be a pale yellow oil[3]. If the oil darkens significantly, thermal degradation (lactonization) has occurred.

Step 3: Controlled Cooling Crystallization

  • Dissolve the pale yellow oil in methanol (approximately 150 mL for a standard pilot scale)[3].

  • Agitate the solution and initiate a controlled cooling ramp, bringing the internal temperature down to -8 °C over a period of 20 to 30 minutes[3].

  • Maintain the suspension at -8 °C for an additional 30 minutes to ensure complete lattice formation[3].

  • Validation Checkpoint 3: Inspect the mother liquor. A dense, uniform slurry should form. If the solution remains clear, introduce 0.1% (w/w) seed crystals of the pure ethyl ester.

Step 4: Isolation and Drying

  • Collect the crystalline solid via rapid vacuum filtration.

  • Wash the filter cake with two portions of pre-cooled (-8 °C) methanol (e.g., 2 x 80.6 mL)[3]. Causality: Sub-zero methanol displaces the impurity-rich mother liquor without dissolving the product.

  • Transfer the solid to a vacuum oven and dry at 50 °C and 200 mbar until constant weight is achieved[3].

  • Validation Checkpoint 4: Calculate the isolated yield (Target: ~68.3%)[3]. Confirm the polymorphic form matches the XRPD specifications detailed in Table 2.

Troubleshooting & Degradation Pathways

A critical failure mode during the handling of 3,5-dihydroxyhept-6-enoate esters is the propensity for intramolecular cyclization. Under acidic conditions or thermal stress (T > 50 °C during evaporation), the ester group can rapidly cyclize with the 5-hydroxyl group, resulting in the formation of a (3,6)-lactone impurity[3]. This degradant is highly crystalline and will co-precipitate, irreversibly contaminating the batch.

LactonizationPathway Ester Ethyl (3R,5S)-Ester (Target Intermediate) Stress Thermal Stress (T > 50°C) or Acidic pH Ester->Stress Intramolecular Cyclization Lactone (3,6)-Lactone Impurity (Degradant) Stress->Lactone Intramolecular Cyclization

Degradation pathway illustrating the risk of (3,6)-lactone formation under thermal or acidic stress.

To mitigate this, strictly avoid the use of strong acids during any upstream quenching steps (use mild agents like acetic acid if necessary, followed by immediate neutralization) and enforce the 40 °C thermal limit during all concentration steps[3].

References

  • [3] US9371291B2 - Process for the manufacture of the calcium salt of rosuvastatin (E)-7--3,5-Dihydroxyhept-6-enoic acid and crystalline intermediates thereof. Google Patents. Available at:

  • [2] Rosuvastatin FP Impurity A | 851443-04-4. SynZeal. Available at:[Link]

Sources

Application Note: Mass Spectrometry Analysis Protocols for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In the highly regulated landscape of pharmaceutical manufacturing, the stereochemical and structural integrity of active pharmaceutical ingredient (API) precursors is paramount. Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block used in the total synthesis of HMG-CoA reductase inhibitors (statins), most notably rosuvastatin and atorvastatin ()[1].

Standard UV-based high-performance liquid chromatography (HPLC) often fails to detect low-level isobaric impurities, co-eluting diastereomers, or lactonized degradation products. As a Senior Application Scientist, I have developed this advanced LC-MS/MS protocol to provide a self-validating, high-throughput method for the rigorous structural confirmation and impurity profiling of this specific heptenoate intermediate ()[2].

Causality in Method Development: The "Why" Behind the Protocol

To move beyond merely listing steps, it is critical to understand the physicochemical behavior of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Exact Mass: 188.1049 Da) within a mass spectrometer.

  • Ionization Dynamics (ESI vs. APCI): The molecule contains a highly polar 1,3-diol moiety alongside an aliphatic ethyl ester. Under standard Electrospray Ionization positive mode (ESI+), the protonated molecular ion [M+H]+ ( m/z 189.1) is highly unstable and rapidly dehydrates in the source. Causality: To prevent uncontrolled in-source fragmentation, we mandate the use of ammonium formate in the mobile phase. This forces the formation of a stable ammonium adduct [M+NH4​]+ at m/z 206.1, which serves as a robust precursor ion for tandem mass spectrometry (MS/MS).

  • Chromatographic Strategy: While an achiral C18 column is sufficient for general chemical purity, resolving the (3R,5S) enantiomer from its (3S,5R) counterpart requires a Chiral Stationary Phase (CSP). We utilize a modified cellulose-based column, which provides the necessary chiral recognition environment to ensure enantiomeric excess (ee%) specifications are met ()[3].

Workflow A 1. Sample Preparation (Matrix Normalization) B 2. UHPLC Separation (Chiral/Achiral Resolution) A->B 2 µL Injection C 3. ESI Source (Ammonium Adducts) B->C LC Eluent D 4. Triple Quad MS/MS (MRM Acquisition) C->D Ion Beam E 5. Data Processing (Self-Validating Logic) D->E Spectra

Fig 1. Self-validating LC-MS/MS workflow for chiral statin intermediate analysis.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. This methodology is designed as a self-validating system : if any step fails (e.g., matrix suppression, co-elution), the internal logic of the method will flag the data, preventing the reporting of false positives.

Sample Preparation & Matrix Management
  • Primary Solubilization: Dissolve 1.0 mg of the synthesized ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Matrix Normalization: Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents peak distortion (fronting/tailing) during injection.

  • Internal Standard (IS) Addition: Spike 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as ethyl-d5 (3R,5S)-3,5-dihydroxyhept-6-enoate. Self-Validation: The SIL-IS perfectly co-elutes with the target analyte, normalizing any matrix-induced ion suppression in the ESI source.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into an LC vial.

UHPLC Chromatographic Conditions

To achieve baseline resolution of potential diastereomers and degradation products, a shallow gradient is employed.

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Causality / Rationale
0.00.49010High aqueous composition retains the polar diol moiety.
1.50.49010Isocratic hold allows salts to divert to waste.
5.00.44060Linear ramp elutes the target analyte sharply.
6.50.4595High organic wash removes lipophilic impurities.
8.00.49010Re-equilibration for the next injection.

Mobile Phase A: 5 mM Ammonium Formate in LC-MS grade Water (pH 4.0). Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Target (Quantifier)206.1 [M+NH4​]+ 171.15015Primary quantification
Target (Qualifier)206.1 [M+NH4​]+ 153.15020Structural confirmation
SIL-IS211.1 [M+NH4​]+ 176.15015Signal normalization

Data Interpretation & Fragmentation Mechanics

Understanding the Collision-Induced Dissociation (CID) pathway is essential for interpreting the MS/MS spectra and confirming the identity of the intermediate.

Upon entering the collision cell, the ammonium adduct ( m/z 206.1) first loses ammonia ( NH3​ , -17 Da) to yield the transient protonated species at m/z 189.1. Because of the 1,3-diol structure, this ion immediately undergoes a highly favored neutral loss of water ( H2​O , -18 Da) to form the base peak at m/z 171.1. A subsequent loss of a second water molecule yields the m/z 153.1 product ion.

Fragmentation M [M+NH4]+ m/z 206.1 MH [M+H]+ m/z 189.1 M->MH -NH3 (-17 Da) F1 [M+H - H2O]+ m/z 171.1 MH->F1 -H2O (-18 Da) F2 [M+H - 2H2O]+ m/z 153.1 F1->F2 -H2O (-18 Da)

Fig 2. Proposed collision-induced dissociation (CID) pathways for the target analyte.

System Suitability & Automated Self-Validation Criteria

To guarantee the trustworthiness of the data batch, the following criteria must be met automatically by the processing software:

  • Ion Ratio Stability: The ratio of the quantifier transition (171.1) to the qualifier transition (153.1) must remain within ±15% of the calibration standard average. A deviation indicates a co-eluting isobaric impurity, and the system must flag the sample as "Invalid."

  • Blank Integrity: The solvent blank injected immediately prior to the sample must exhibit a signal-to-noise (S/N) ratio of < 3 for the target MRM transitions, proving zero carryover.

References

  • Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. Journal of Pharmaceutical Analysis (Ingenta Connect), 2017.

  • Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination. Waters Corporation Application Notes, 2015.

  • Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. Tetrahedron (via ResearchGate), 2014.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Asymmetric Synthesis Support Center. As a Senior Application Scientist, I frequently assist drug development teams in overcoming stereochemical bottlenecks during the synthesis of chiral statin side chains. The target molecule—ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate—is a highly sensitive intermediate. Achieving an enantiomeric excess (ee) and diastereomeric excess (de) of >99.5% requires absolute kinetic and thermodynamic control over your catalytic systems.

This guide provides field-proven troubleshooting protocols to resolve stereochemical leakage, whether you are utilizing biocatalytic cascades or organometallic chelation strategies.

Section 1: Biocatalytic Route Troubleshooting

FAQ 1: Why is my enantiomeric excess (ee) stalling at 85% when using wild-type ketoreductases (KREDs) to reduce the 3,5-diketo ester precursor?

The Causality: Wild-type KREDs often suffer from poor facial selectivity and intermediate leakage when reducing 3,5-diketo esters. In a sequential reduction, the substrate can exit the active site after the first reduction (forming the 5-hydroxy-3-keto intermediate) and re-enter in a suboptimal orientation, leading to the formation of the anti-diol or the wrong enantiomer. Furthermore, inefficient cofactor (NADPH) recycling causes the reaction to stall, allowing non-stereoselective background hydrolysis to compete.

The Solution: Transition to an engineered Diketoreductase (DKR) derived from Acinetobacter baylyi or pilot-scale engineered KREDs [1, 3]. DKR performs a sequential double reduction within a single active site. By preventing the release of the intermediate into the bulk solvent, the enzyme maintains strict stereocontrol, ensuring >99.5% ee and de [1].

Quantitative Data: Biocatalyst Performance Comparison
Biocatalyst SystemConversion (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)Primary Limitation
Wild-Type KREDs82.085.088.0Intermediate leakage
Engineered KRED-06>96.0>99.9>99.5Requires strict pH control
A. baylyi DKR>98.0>99.5>99.5None (Self-contained)
Self-Validating Protocol: Biocatalytic Reduction using DKR
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ to stabilize the enzyme structure.

  • Cofactor & Enzyme Addition: Dissolve NADP + (0.1 mM) and glucose (1.5 eq relative to the substrate). Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor regeneration and Diketoreductase (DKR, 10 U/mL) [2].

  • Substrate Feeding: Slowly feed the ethyl 3,5-diketohept-6-enoate substrate (up to 100 g/L) into the bioreactor to prevent substrate inhibition. Maintain the temperature strictly at 30 °C.

  • pH Titration: As GDH oxidizes glucose to gluconic acid, the pH will drop. Use an autotitrator with 1 M NaOH to maintain a pH of exactly 7.0. Validation Check: A stalled pH drop indicates cofactor recycling has failed.

  • Extraction & Validation: Upon completion, extract the aqueous layer with ethyl acetate (3 x 1 vol). Validation Check: Analyze the organic layer via chiral HPLC (Chiralcel OD-H column) to confirm the complete disappearance of the mono-reduced intermediate before proceeding to downstream concentration.

G Sub 3,5-Diketohept-6-enoate (Substrate) DKR Diketoreductase (DKR) Active Site Sub->DKR NADPH Int 5-Hydroxy-3-Keto Ester (Intermediate) Int->DKR NADPH Prod (3R,5S)-3,5-Dihydroxy Ester (Product) DKR->Int Bound State DKR->Prod Release GDH Glucose Dehydrogenase (Cofactor Regeneration) GDH->DKR NADP+ to NADPH

Biocatalytic cascade using DKR and GDH for stereoselective reduction.

Section 2: Chemical Asymmetric Route (Narasaka-Prasad Reduction)

FAQ 2: I am experiencing poor diastereomeric excess (de < 90%) during the Narasaka-Prasad reduction of my 5-hydroxy-3-keto ester. How do I improve syn-selectivity?

The Causality: The Narasaka-Prasad reduction relies entirely on the formation of a rigid, 6-membered boron chelate between the C5-hydroxyl group, the C3-carbonyl oxygen, and diethylmethoxyborane (Et 2​ BOMe) [2, 4]. In this locked conformation, the substituents adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions. This forces the hydride from NaBH 4​ to attack the carbonyl carbon exclusively from the less sterically hindered axial trajectory, yielding the syn-1,3-diol [4]. If the temperature fluctuates above -78 °C, the chelate becomes flexible, allowing equatorial hydride attack and producing the unwanted anti-diol.

Quantitative Data: Temperature Impact on Narasaka-Prasad Reduction
Temperature (°C)Yield (%)syn:anti RatioDiastereomeric Excess (de %)
075.070:3040.0
-2082.085:1570.0
-7896.099:198.0
Self-Validating Protocol: Narasaka-Prasad Asymmetric Reduction
  • Substrate Dissolution: Dissolve the ethyl 5-hydroxy-3-ketohept-6-enoate (1.0 eq) in anhydrous THF/MeOH (4:1 v/v) under a strict argon atmosphere.

  • Chelation: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Add Et 2​ BOMe (1.1 eq) dropwise. Stir for 30 minutes. Validation Check: The reaction must remain clear; any precipitation indicates moisture contamination destroying the borane reagent.

  • Hydride Reduction: Add NaBH 4​ (1.2 eq) in small portions to prevent exothermic micro-spikes that could disrupt the chelate [4]. Stir at -78 °C for 3 hours.

  • Quenching: Quench the reaction carefully with glacial acetic acid while still at -78 °C, then allow it to warm to room temperature.

  • Boron Removal (Critical Step): Concentrate the mixture, then co-evaporate with methanol (3x). This converts the boron chelate into volatile trimethyl borate, which is removed under a vacuum. Validation Check: Complete removal of boron must be confirmed by 11 B NMR or the absence of borate ester mass peaks in LC-MS. Residual boron will cause epimerization during downstream storage.

G Start 5-Hydroxy-3-Keto Ester Chelate 6-Membered Boron Chelate (Conformationally Locked) Start->Chelate Et2BOMe -78°C Hydride Intermolecular Attack (NaBH4) Chelate->Hydride Steric Shielding Product syn-1,3-Diol (3R,5S Configuration) Hydride->Product Stereoselective Reduction

Narasaka-Prasad reduction pathway via a conformationally locked boron chelate.

References

  • Title: Stereoselective introduction of two chiral centers by a single diketoreductase: An efficient biocatalytic route for the synthesis of statin side chains Source: ResearchGate URL
  • Title: Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs Source: MDPI URL
  • Title: Development of a Practical, Biocatalytic Synthesis of tert-Butyl (R)
  • Source: PMC (NIH)

troubleshooting HPLC peak tailing for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate and its isomers. This molecule is a critical chiral building block in the synthesis of statin APIs (such as rosuvastatin and fluvastatin). Due to its specific functional groups—namely a 1,3-diol system, an ester, and an alkene—it is notoriously prone to severe peak tailing during High-Performance Liquid Chromatography (HPLC) isomer separation.

This guide is designed for analytical scientists and drug development professionals. It synthesizes mechanistic theory with field-proven diagnostic workflows to help you restore peak symmetry, ensure accurate quantification, and maintain chiral resolution.

Mechanistic Deep Dive: The Causality of 1,3-Diol Peak Tailing

To fix peak tailing, we must first understand its chemical causality. Peak tailing occurs when an analyte experiences more than one retention mechanism, and the secondary mechanism exhibits slow desorption kinetics[1][2].

For ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, the primary retention mechanism is the intended chiral recognition (e.g., steric inclusion and hydrogen bonding with a polysaccharide-based chiral selector like Chiralpak IB or Chiralcel OD-RH)[3][4]. However, the secondary retention mechanism is the culprit for tailing:

  • Bidentate Silanol Interactions: The stationary phase is typically coated on a silica matrix. Unreacted, exposed silanol groups (Si–OH) on this silica surface are highly acidic[1]. The 1,3-diol motif of the statin intermediate is perfectly spaced to form strong, bidentate hydrogen bonds with these free silanols.

  • Kinetic Lag: Because these polar interactions are stronger and desorb slower than the primary chiral interactions, a portion of the analyte molecules lags behind the main band, creating a stretched trailing edge (Asymmetry Factor, As​>1.5 )[2][5].

Mechanism A Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (1,3-Diol Motif) C Slow Desorption Kinetics (Bidentate H-Bonding) A->C B Uncapped Surface Silanols (Si-OH) Secondary Polar Interactions B->C D Peak Tailing (As > 1.5) Loss of Chiral Resolution C->D Causes E Mitigation 1: Add 0.1% TFA (Masks Silanols) D->E Apply F Mitigation 2: End-capped CSP (Removes Silanols) D->F Apply G Symmetrical Gaussian Peak (As < 1.2) E->G Restores F->G Restores

Caption: Mechanism of silanol-induced peak tailing and mitigation strategies for 1,3-diols.

Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing for the (3R,5S) isomer specifically on a normal-phase chiral column? A: In normal-phase chromatography (e.g., using n-hexane and 2-propanol), the non-polar mobile phase provides no shielding against the highly polar silica support. If your column is not fully end-capped, the 1,3-diol groups will aggressively seek out residual silanols[1]. Furthermore, diastereomers can exhibit different spatial orientations; the (3R,5S) isomer may have its hydroxyl groups positioned in a way that maximizes bidentate binding to the silica surface compared to its stereoisomers.

Q2: How do I choose the right mobile phase modifier to fix tailing without ruining chiral resolution? A: You must use a "sacrificial" modifier that outcompetes the analyte for silanol binding sites without permanently altering the chiral selector[6].

  • For Normal Phase: Adding 0.1% Trifluoroacetic acid (TFA) is highly effective for statin intermediates[4]. TFA temporarily masks the active silanol sites.

  • For Reversed Phase: Lower the mobile phase pH to ≤ 3.0 using 0.1% formic acid. At this pH, acidic silanol species are fully protonated (neutralized), drastically reducing their ability to interact with the diol[2][6][7].

Q3: My peaks are tailing and broadening over time, even with modifiers. Is the column degrading? A: It is likely either trace metal contamination or a physical column void. Trace metals (iron, aluminum) in the silica matrix can withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing over time[1][6]. Alternatively, a physical void at the column head creates dead volume, which manifests as tailing for all peaks, not just the diol[7]. (See the Self-Validating Protocol below to differentiate these causes).

Q4: Does the sample diluent affect peak shape for this specific molecule? A: Absolutely. If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., dissolving the sample in 100% ethanol when the mobile phase is 95:5 Hexane:IPA), the analyte will travel too quickly through the initial portion of the column bed before partitioning properly, leading to severe peak distortion and tailing[5][7].

Diagnostic Visualization Workflow

Workflow Start Calculate Asymmetry Factor (As) for all peaks Cond Is As > 1.5 for the (3R,5S) Isomer? Start->Cond CheckVoid Inject Neutral Marker (Toluene) Does it also tail? Cond->CheckVoid Yes FixVoid Physical Issue: Replace Column or check extra-column volume CheckVoid->FixVoid Yes (All peaks tail) CheckDiluent Check Sample Diluent Is it stronger than Mobile Phase? CheckVoid->CheckDiluent No (Only diol tails) FixDiluent Match diluent to Mobile Phase (e.g., 95:5 Hexane/IPA) CheckDiluent->FixDiluent Yes CheckChem Chemical Issue: Silanol Activity Are modifiers present? CheckDiluent->CheckChem No FixChem Add 0.1% TFA (Normal Phase) or lower pH < 3.0 (Reversed Phase) CheckChem->FixChem Proceed to Fix

Caption: Step-by-step diagnostic workflow for troubleshooting HPLC peak tailing.

Quantitative Data & Parameters

Table 1: Mobile Phase Modifiers for 1,3-Diol Peak Tailing Mitigation
Chromatography ModeRecommended ModifierConcentrationMechanism of ActionRisk / Consideration
Normal Phase Trifluoroacetic acid (TFA)0.05% - 0.1% v/vActs as a sacrificial hydrogen bond donor to mask silanols[4][6].Can degrade certain polysaccharide CSPs over long-term use.
Normal Phase Ethanol / Isopropanol2% - 15% v/vIncreases mobile phase polarity to disrupt secondary interactions[3].High concentrations will reduce chiral retention/resolution.
Reversed Phase Formic Acid0.1% v/vLowers pH < 3.0, fully protonating and neutralizing acidic silanols[2][7].Ensure column is stable at low pH (avoid silica dissolution)[7].
Reversed Phase Ammonium Acetate10 mM - 25 mMIncreases ionic strength to mask silanol interactions at neutral pH[7].Keep <10 mM if coupling method to LC-MS to avoid ion suppression[7].
Table 2: Troubleshooting Matrix for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate
SymptomPrimary CauseImmediate Corrective Action
Tailing on early-eluting peaks onlySample solvent mismatchDilute sample in mobile phase or weaker solvent[5].
Tailing on diol peaks, neutral peaks sharpSecondary silanol interactionsAdd 0.1% TFA or switch to a fully end-capped column[1][4].
Broad, tailing peaks across entire runColumn void or extra-column volumeCheck PEEK tubing connections; replace column if void is present[5][7].
Sudden onset of tailing after 100+ injectionsTrace metal / frit contaminationBackflush column or replace inlet frit[1][7].

Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must not rely on guesswork. The following protocol is a self-validating system : it includes built-in control steps to definitively isolate the root cause of the tailing before altering the analytical method.

Protocol: Systematic Isolation of Peak Tailing Causes

Objective: Differentiate between physical column degradation, sample diluent effects, and chemical (silanol) interactions for the (3R,5S) isomer.

Step 1: System and Column Integrity Check (The Neutral Marker Test)

  • Prepare a 0.1 mg/mL solution of a neutral, non-polar marker (e.g., Toluene or 1,3,5-tri-tert-butylbenzene) in the mobile phase.

  • Inject 5 µL onto the chiral column under standard operating conditions.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height[2].

    • Validation Check: If Toluene As​>1.2 , the issue is physical (column void, blocked frit, or extra-column dead volume)[2][7]. Stop here and replace the column or tubing. If Toluene As​≤1.2 , the column bed is physically intact. Proceed to Step 2.

Step 2: Diluent Effect Isolation

  • Prepare two identical 1.0 mg/mL samples of the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate isomer.

  • Dissolve Sample A in 100% Methanol (Strong solvent).

  • Dissolve Sample B in the exact Mobile Phase (e.g., 95:5 n-Hexane:IPA) (Matched solvent).

  • Inject 10 µL of both samples.

    • Validation Check: If Sample B shows a symmetrical peak while Sample A tails, the root cause was a solvent mismatch[5]. Adopt Sample B's preparation method. If both samples tail, the issue is chemical. Proceed to Step 3.

Step 3: Silanol Masking Titration

  • Prepare a fresh batch of mobile phase (e.g., 95:5 n-Hexane:IPA) and add 0.1% v/v Trifluoroacetic acid (TFA) [4].

  • Flush the column with 10-15 column volumes of the modified mobile phase to equilibrate the stationary phase.

  • Inject Sample B (from Step 2).

    • Validation Check: The addition of TFA should act as a sacrificial competitor for the silanols[6]. If the peak symmetry is restored ( As​<1.5 ) and chiral resolution is maintained, silanol interaction is confirmed as the root cause. Update the standard operating procedure (SOP) to include 0.1% TFA.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare. Available at:[Link]

  • Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. "Chiral screening approach of atorvastatin diastereomers by HPLC method." MedJPPS. Available at: [Link]

  • International Journal of Pharmaceutics and Drug Analysis. "DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM." IJPDA. Available at: [Link]

Sources

resolving common impurities in ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals tasked with optimizing the synthesis and purification of statin active pharmaceutical ingredient (API) intermediates.

Below, you will find comprehensive troubleshooting guides, self-validating protocols, and mechanistic insights for resolving common impurities during the crystallization of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (and its related ester analogs), a critical chiral building block for super-statins like Rosuvastatin and Fluvastatin.

Process Visualization: Impurity Branching & Resolution

G A 3-Oxo-5-Hydroxy Precursor B Narasaka-Prasad Reduction (NaBH4, Et2BOMe) A->B -78 °C, THF/MeOH C Crude (3R,5S)-Diol Ester (Mixed Isomers & Byproducts) B->C Quench & Workup D Crystallization (Toluene / Heptane) C->D Solvent Swap E Pure Ethyl (3R,5S)- 3,5-dihydroxyhept-6-enoate D->E Controlled Cooling Imp1 Anti-Diol Impurity (Purged in Mother Liquor) D->Imp1 Diastereomer Rejection Imp2 Lactone Impurity (Purged in Toluene) D->Imp2 Degradation Rejection Imp3 Oiling Out (Prevented by Seeding) D->Imp3 Phase Separation

Workflow of (3R,5S)-diol crystallization and impurity purging pathways.

Diagnostic Troubleshooting Guide

Issue 1: High Levels of the Anti-Diol (3S,5S) Diastereomer

The Mechanistic Cause: The target syn-1,3-diol is synthesized via the of a -hydroxy- -keto ester using diethylmethoxyborane ( ) and [1]. The boron reagent forms a rigid, six-membered cyclic chelate with the substrate, directing the hydride attack to the less hindered face. If the internal temperature spikes above -70 °C during addition, or if methanol (the proton source) is insufficient, chelation control breaks down, yielding the thermodynamically less favorable anti-diol[1]. The Resolution: The syn-diol forms a highly stable, intermolecularly hydrogen-bonded crystal lattice[2]. By utilizing a binary solvent system (e.g., Toluene/Heptane or EtOAc/Hexane), the anti-isomer is selectively rejected into the mother liquor. Ensure the crude mixture is not supersaturated too quickly, which can cause co-precipitation.

Issue 2: Product Contamination with the (3R,5S)-Lactone

The Mechanistic Cause: Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is highly susceptible to intramolecular transesterification. The C5-hydroxyl group attacks the C1-ethyl ester, forming a stable six-membered -lactone[3]. This degradation pathway is catalyzed by trace acidic impurities carried over from the reduction quench, and is heavily accelerated by prolonged heating (>40 °C) during solvent evaporation[3]. The Resolution: Always wash the post-reaction organic layer with a mild aqueous base (e.g., 5% ) prior to concentration to neutralize trace acids. Keep rotary evaporation bath temperatures strictly below 35 °C. If the lactone has already formed, recrystallization from toluene is highly effective; the lactone exhibits high solubility in aromatic solvents and will remain in the filtrate[4].

Issue 3: "Oiling Out" (Liquid-Liquid Phase Separation) Instead of Crystallization

The Mechanistic Cause: Statin diol esters frequently "oil out" when the compound precipitates above its melting point or when residual polar solvents (like methanol from the reduction step) disrupt the hydrogen-bonding network required for nucleation[2]. The Resolution: Perform a rigorous solvent swap. Distillation to remove methanol has been shown to be critical; residual methanol must be <0.1%[4]. Once in the primary solvent (toluene), cool the solution to exactly the metastable zone width (MZW) boundary and introduce a pure seed crystal before adding the antisolvent.

Quantitative Impurity Data

Impurity ProfileStructural OriginDetection (Typical HPLC RRT)Primary Resolution Strategy
(3S,5S)-anti-Diol Incomplete boron chelation during Narasaka-Prasad reduction[1].~0.92Purged via mother liquor during Toluene/Heptane crystallization.
-Lactone Acid/heat-catalyzed intramolecular cyclization of the C5-OH and C1-ester[3].~1.35Neutralization during workup; purged in Toluene filtrate[4].
3-Oxo-5-Hydroxy Unreacted starting material (incomplete reduction).~1.10Purged via mother liquor; ensure excess during synthesis.
Methyl Ester Transesterification if methanol is used as a solvent/proton source[4].~0.85Vacuum distillation/solvent swap prior to crystallization[4].

Self-Validating Crystallization Protocol

This protocol utilizes a Toluene/Heptane binary system designed to purge both the anti-diol and lactone impurities while preventing oiling out[2][4].

Step 1: Solvent Swap & Methanol Purge

  • Dissolve the crude ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate syrup in Toluene (5 volumes).

  • Concentrate under reduced pressure (bath temp < 35 °C) to 2 volumes. Repeat this process twice.

  • Self-Validation Check: Analyze the solution via GC. Methanol must be 0.1% w/w. If >0.1%, repeat the toluene azeotrope. Residual methanol guarantees oiling out.

Step 2: Dissolution & Clarification

  • Adjust the total Toluene volume to 4 volumes relative to the theoretical mass of the diol.

  • Heat the mixture gently to 40–45 °C until complete dissolution is achieved.

  • Self-Validation Check: The solution must be visually clear. Any turbidity indicates insoluble inorganic salts (e.g., boron residues). Filter through a Celite pad if turbid.

Step 3: Seeding at the Metastable Zone

  • Cool the clear solution slowly (0.5 °C/min) to 28–30 °C.

  • Introduce 0.5% w/w of pure crystalline ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (seed crystals).

  • Hold the temperature at 28 °C for 1 hour.

  • Self-Validation Check: Visually confirm the presence of a persistent, growing crystal bed. If the seeds dissolve, the solution is undersaturated; concentrate slightly and repeat.

Step 4: Antisolvent Addition & Maturation

  • Over a period of 3 hours, add Heptane (8 volumes) dropwise via an addition funnel while maintaining moderate agitation.

  • Cool the slurry to 0–5 °C at a rate of 0.2 °C/min and hold for 2 hours.

  • Self-Validation Check: Sample the mother liquor and analyze via HPLC. The ratio of anti-diol to syn-diol in the liquid phase should be >80%, confirming the successful rejection of the diastereomer into the solvent.

Step 5: Isolation & Drying

  • Filter the slurry under vacuum. Wash the filter cake with pre-chilled (0 °C) Toluene/Heptane (1:4 v/v, 2 volumes).

  • Dry the crystals in a vacuum oven at 35 °C until constant weight.

Frequently Asked Questions (FAQs)

Q: Can I use the tert-butyl ester instead of the ethyl ester for this intermediate? A: Yes. In fact, the tert-butyl ester of the (3R,5S)-diol is widely utilized in industry because the bulky tert-butyl group increases the melting point and crystallinity of the intermediate, making it significantly less prone to oiling out compared to the ethyl or methyl esters[2][3].

Q: How do I accurately monitor the diastereomeric excess (d.e.) of the syn-diol vs the anti-diol? A: While chiral HPLC is the gold standard, you can rapidly assess the d.e. using NMR. In the acetonide-protected derivative of the diol, the chemical shifts of the acetal methyl groups are diagnostic: the syn-1,3-diol acetonide shows two distinct methyl singlets (due to the chair conformation), whereas the anti-1,3-diol acetonide shows a single, degenerate methyl peak (due to the twist-boat conformation).

Q: My product has a strong chemical odor after drying. What is it? A: This is likely residual diethylmethoxyborane or its degradation products from the Narasaka-Prasad reduction. Ensure you are performing a thorough oxidative quench (using /buffer) or a rigorous methanol/toluene azeotrope to break the boron-diol complex prior to crystallization[1].

References

  • Feng, J., Li, T., Zhang, J., & Jiao, P. (2019). Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs (Narasaka-Prasad reduction). Beilstein Journal of Organic Chemistry, 15, 1840–1847.[Link]

  • Taylor, N. P., et al. (2016). Process for the manufacture of the calcium salt of rosuvastatin... and crystalline intermediates thereof. US Patent 9,371,298. [Link]

  • Hogan, M., et al. (2007). Preparation of an atorvastatin intermediate (Lactone purging and solvent swap methodology).
  • Niddam-Hildesheim, V., et al. (2011). Crystalline rosuvastatin intermediate.

Sources

Biocatalysis Technical Support Center: Optimizing Yield for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. This guide is designed for researchers and process chemists optimizing the stereoselective reduction of statin intermediates. Specifically, we address the biocatalytic synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate , a critical chiral precursor in the manufacturing of super-statins such as Rosuvastatin[1].

The industry standard for generating this (3R,5S) stereocenter utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system[2]. While this enzymatic approach offers superior atom economy and theoretical yields of 100%[3], scaling lipophilic substrates in aqueous media presents unique thermodynamic and kinetic challenges.

I. Core Mechanistic Workflow

To troubleshoot effectively, one must understand the causality of the coupled enzyme system. The KRED enzyme requires a stoichiometric amount of NADPH to reduce the 3-oxo group of the substrate. Because NADPH is cost-prohibitive at scale, GDH is used to continuously recycle NADP+ back to NADPH by oxidizing inexpensive D-glucose into D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid)[4].

G Substrate Ethyl 5-hydroxy-3-oxohept-6-enoate (Substrate) KRED Ketoreductase (KRED) Stereoselective Reduction Substrate->KRED Binds Product Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Product) KRED->Product Yields NADP NADP+ KRED->NADP Oxidized NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) Cofactor Regeneration NADP->GDH Binds GDH->NADPH Reduced Gluconic Gluconic Acid (Lowers System pH) GDH->Gluconic Yields Glucose D-Glucose Glucose->GDH Binds

Fig 1: KRED/GDH coupled biocatalytic cycle for (3R,5S) stereocenter generation.

II. Quantitative Troubleshooting Matrix

Before diving into specific protocols, compare your current reaction metrics against the optimized targets below to diagnose your limiting factor.

Observed SymptomMechanistic Root CauseRecommended ActionTarget Metric
Conversion stalls < 60% pH crash due to gluconic acid accumulation, denaturing KRED.Implement automated pH-stat with 1M NaOH.pH stable at 6.5 – 7.0
Low Stereoselectivity (<90% de) Non-enzymatic background reduction or poor active-site fit.Lower temp to 25 °C; utilize engineered KRED variants.> 99.5% de
Low Space-Time Yield (STY) Substrate insolubility in aqueous buffer.Implement a biphasic system (e.g., 10% v/v n-hexane).STY > 50 g/L/d
Enzyme Precipitation Solvent toxicity or excessive shear stress.Reduce agitation to 200 rpm; screen solvent biocompatibility.> 95% mass recovery
III. Frequently Asked Questions (FAQs)

Q1: My diastereomeric excess (de) is stalling at 85%. How do I push this to the >99% required for statin APIs? A: Sub-optimal stereoselectivity usually stems from two issues: background chemical reduction or a poor fit within the KRED binding pocket. First, ensure your reaction temperature does not exceed 25 °C[5]. Higher temperatures increase the rate of non-selective background reduction and can cause spontaneous epimerization of the existing 5-hydroxy stereocenter. Second, if temperature control does not resolve the issue, the wild-type KRED likely struggles to accommodate the bulky, lipophilic heptenoate tail. Literature shows that site-directed mutagenesis of bulky residues in the enzyme's active pocket (e.g., mutating phenylalanine residues to smaller or differently polarized amino acids like F92C/F94W in CgKR1) drastically improves the stereoselective binding of structurally diverse, bulky substrates[3].

Q2: The reaction proceeds rapidly for the first hour but completely stalls at 50-60% conversion, despite excess substrate and glucose. What is happening? A: This is a classic symptom of a "pH crash." As the GDH enzyme regenerates NADPH, it converts D-glucose into gluconic acid[4]. If your buffer capacity (e.g., 100 mM phosphate) is overwhelmed, the pH will rapidly drop below 5.5, leading to the irreversible denaturation of both KRED and GDH. Solution: You must transition from a static buffered system to an actively controlled pH-stat. Titrate the reaction continuously with 1M NaOH to maintain a strict pH of 6.5[5].

Q3: Ethyl 5-hydroxy-3-oxohept-6-enoate is highly hydrophobic and forms an emulsion in my buffer. How can I improve the Space-Time Yield (STY) without killing the enzyme? A: To achieve industrial STY targets (>50 g/L/d)[4], you cannot rely on purely aqueous systems for lipophilic statin intermediates. You must implement a biphasic reaction system . By dissolving your substrate in a biocompatible organic solvent (such as n-hexane, toluene, or butyl acetate) at 10-20% v/v, the substrate will slowly partition into the aqueous phase where the enzymes reside. As the KRED converts the substrate, the highly lipophilic product partitions back into the organic phase. This not only solves the solubility issue but also prevents product inhibition[3].

IV. Standard Operating Protocol: Biphasic KRED/GDH Reduction

This self-validating protocol is designed for a 100 mL scale optimization run, incorporating pH control and a biphasic solvent system to ensure high yield and >99% stereoselectivity.

Reagents Required:

  • Ethyl 5-hydroxy-3-oxohept-6-enoate (Substrate)

  • Engineered Ketoreductase (KRED) powder (e.g., 60 g/L loading)[5]

  • Glucose Dehydrogenase (GDH) powder (e.g., 25 mg/L loading)[5]

  • NADP+ (Cofactor)

  • D-Glucose (Regeneration substrate)

  • 100 mM Potassium Phosphate buffer (pH 6.8)

  • n-Hexane or Butyl Acetate (Organic phase)

  • 1M NaOH (for pH stat)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 250 mL jacketed reactor, add 80 mL of 100 mM Potassium Phosphate buffer. Set the chiller to maintain the internal temperature at exactly 25 °C[5].

  • Cofactor & Regeneration Loading: Dissolve 1.5 equivalents of D-Glucose (relative to your target substrate molarity) and 0.5 mM NADP+ into the buffer.

  • Enzyme Rehydration: Gently fold in the KRED (60 g/L) and GDH (25 mg/L) powders[5]. Crucial: Do not vortex. Use a marine impeller at a low shear rate (200 rpm) to prevent mechanical denaturation of the proteins[5].

  • Organic Phase & Substrate Addition: Dissolve your substrate (target 50-100 g/L overall concentration) in 20 mL of the chosen organic solvent (e.g., n-hexane). Slowly layer this organic phase over the aqueous phase.

  • Reaction Initiation & Monitoring: Increase agitation to create a stable emulsion (typically 400-500 rpm for biphasic systems). Immediately engage the automated pH-stat, dispensing 1M NaOH to maintain the pH strictly at 6.5[5].

  • Endpoint Determination: Monitor the reaction via TLC or chiral HPLC. The reaction is typically complete within 12 to 24 hours when NaOH consumption ceases (indicating no further gluconic acid generation).

  • Quenching & Extraction: Once complete, heat the reaction mixture briefly to 40-50 °C to denature the enzymes and quench the reaction[5]. Filter the mixture through a Celite pad to remove precipitated enzyme residues. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry the combined organics over Na2SO4, and concentrate under vacuum to yield ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

V. References
  • Historic Overview and Recent Advances in the Synthesis of Super-statins - ResearchGate. Available at:[Link]

  • CN109503542B - Atorvastatin calcium intermediate and preparation method and application thereof - Google Patents. Available at:

  • Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1 | ACS Catalysis. Available at:[Link]

  • Biocatalytic Reductions: From Lab Curiosity to “First Choice” | Accounts of Chemical Research. Available at:[Link]

  • Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors - ResearchGate. Available at:[Link]

Sources

preventing thermal degradation of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Welcome to the technical support guide for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chiral intermediate during storage and handling. As a molecule with multiple reactive functional groups—a stereochemically defined diol, an ester, and a vinyl group—its stability is paramount for successful downstream applications.[1][2][3] This guide provides in-depth answers to common questions, troubleshooting advice for degradation issues, and validated protocols to maintain the compound's purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

Q1: What is the single most critical factor for storing this compound? A1: Temperature. Unquestionably, maintaining a consistently low temperature is the most effective measure to prevent degradation. Elevated temperatures provide the activation energy for multiple degradation pathways, including hydrolysis, oxidation, and particularly racemization, which can compromise the enantiomeric purity of this chiral intermediate.[] We recommend storage at -20°C for short-to-medium term and -80°C for long-term preservation.[5]

Q2: Does this compound need to be stored under an inert atmosphere? A2: Yes. The secondary alcohols and the terminal vinyl group are susceptible to oxidation. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a mandatory step to displace oxygen and prevent the formation of ketone or epoxide impurities. This is especially critical for long-term storage.

Q3: Can I store it as a solution, or should it be neat? A3: For long-term storage, storing the compound neat (as an oil or solid, if applicable) under an inert atmosphere is ideal. If you must store it as a solution, use a dry, aprotic, non-polar solvent. Any presence of water can lead to ester hydrolysis.[6] Suitable solvents include anhydrous ethyl acetate or toluene. Avoid protic solvents like methanol or ethanol for storage, as they can participate in transesterification.

Q4: The compound has two chiral centers. How stable are they? A4: The (3R,5S) stereochemistry is crucial for its biological activity in subsequent synthesis steps. These chiral centers, bearing secondary alcohols, are susceptible to epimerization (conversion to other diastereomers) under harsh pH or elevated thermal conditions.[2] Adherence to strict temperature and pH control is essential to maintain stereochemical integrity.

Section 2: Degradation Pathways & Mechanisms

Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate are hydrolysis, oxidation, lactonization, and polymerization.

Visualizing Degradation

G cluster_main Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate cluster_products Potential Degradation Products main Main Compound (C₁₁H₁₈O₄) hydrolysis Carboxylic Acid (Hydrolysis Product) main->hydrolysis H₂O (Acid/Base catalysis) oxidation Keto-Ester (Oxidation Product) main->oxidation O₂ / Heat lactone Lactone (Intramolecular Cyclization) main->lactone Heat / Trace Acid polymer Polymer (Vinyl Polymerization) main->polymer Heat / Light Radical Initiators

Caption: Primary degradation pathways for the target compound.

Section 3: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Q: I ran an HPLC of my sample after storing it for a month at -20°C and see a new, more polar peak. What is it? A: A new, more polar peak is most likely the corresponding carboxylic acid, which results from the hydrolysis of the ethyl ester.

  • Causality: This occurs when the compound is exposed to moisture. Water, acting as a nucleophile, attacks the ester's carbonyl carbon, leading to the cleavage of the ethyl group.[6][7] This reaction can be catalyzed by trace amounts of acid or base on glassware or in solvents.

  • Verification: Use LC-MS analysis. The hydrolysis product will have a molecular weight that is 28.05 Da less than the parent compound (loss of C₂H₄).

  • Solution: Ensure all solvents are anhydrous and that the storage vial has a tight-fitting seal. When preparing solutions, use solvents from a freshly opened bottle or a solvent purification system. Purge the vial headspace with argon or nitrogen before sealing and storing.

Q: My NMR spectrum shows a complex mixture, and the baseline is broad, especially after dissolving and leaving it on the bench. Why? A: This is a strong indicator of polymerization. The vinyl group (-CH=CH₂) is susceptible to free-radical polymerization, initiated by light, heat, or exposure to atmospheric oxygen.[8]

  • Causality: Polymerization creates a mixture of oligomers and polymers of varying lengths, leading to a complex NMR with broad, poorly resolved peaks.

  • Verification: Gel Permeation Chromatography (GPC) can confirm the presence of higher molecular weight species.

  • Solution:

    • Light Protection: Always store the compound in amber vials or wrap clear vials in aluminum foil.

    • Inhibitor: For long-term storage of bulk material, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm), provided it does not interfere with your downstream chemistry.

    • Minimize Exposure: Prepare solutions immediately before use and keep them cooled and protected from light.

Q: My chiral HPLC shows a new peak very close to my main product peak. Is this a degradation product? A: This is likely a diastereomer, indicating that epimerization has occurred at one of the chiral centers (C3 or C5).

  • Causality: Elevated temperatures or exposure to acidic/basic conditions can facilitate the formation of an enolate or an analogous intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity.[]

  • Verification: Chiral chromatography is the definitive method for separating and quantifying stereoisomers.[9]

  • Solution: Strictly maintain low temperatures during storage and handling. Ensure all workup and purification steps (e.g., chromatography) are performed using neutral buffers and solvents to avoid pH extremes.

Troubleshooting Workflow

G cluster_analysis Analytical Observation cluster_cause Probable Cause cluster_action Corrective Action start Degradation Suspected? hplc_polar New Polar Peak (HPLC) start->hplc_polar Yes hplc_chiral New Peak (Chiral HPLC) start->hplc_chiral nmr_broad Broad NMR Baseline start->nmr_broad hydrolysis Ester Hydrolysis hplc_polar->hydrolysis epimerization Epimerization hplc_chiral->epimerization polymerization Polymerization nmr_broad->polymerization action_dry Use Anhydrous Solvents Inert Atmosphere hydrolysis->action_dry action_temp Strict Temp Control Neutral pH epimerization->action_temp action_light Protect from Light/Air Use Inhibitor polymerization->action_light

Caption: A logical workflow for troubleshooting degradation.

Section 4: Recommended Protocols & Data

Adhering to validated protocols is the best way to ensure the long-term stability of your compound.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -80°C (Long-term) or -20°C (Short-term) Minimizes thermal energy, slowing all degradation reactions, including racemization.[]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of hydroxyl and vinyl groups.
Container Amber glass vial with PTFE-lined cap Protects from light to prevent photo-initiated polymerization; provides an inert surface.
Physical Form Neat (as supplied) or in Anhydrous Solvent Avoids introducing water, which causes hydrolysis.[6]
Solvent (if used) Anhydrous Ethyl Acetate, Toluene Aprotic, non-polar solvents are less likely to react with the compound.
Protocol 1: Long-Term Storage of Neat Compound
  • Aliquot: Upon receipt, if the quantity is large, divide the material into smaller, single-use aliquots in separate amber vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Inerting: Connect the vial to a manifold supplying dry argon or nitrogen. Gently flush the headspace for 1-2 minutes to displace all air.

  • Sealing: Securely tighten the PTFE-lined cap while maintaining a positive pressure of the inert gas.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.

  • Freezing: Place the sealed vials in a designated -80°C freezer.

Protocol 2: Preparation of a Stock Solution
  • Equilibration: Remove one aliquoted vial from the freezer and allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surface.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or solvent dispensed from a purification system. Draw the required volume using a dry syringe.

  • Dissolution: Under a positive pressure of inert gas, open the vial and add the anhydrous solvent. Gently swirl to dissolve.

  • Usage and Storage: Use the required amount of the solution immediately. For any remaining solution, re-flush the vial headspace with inert gas before sealing and storing at -20°C for short-term use (no more than one week).

Table 2: Potential Degradation Products & Analytical Signatures
Degradation ProductChemical ChangeExpected Polarity ChangePrimary Analytical Method
(3R,5S)-3,5-dihydroxyhept-6-enoic acid Ester HydrolysisMore PolarLC-MS
Ethyl (3R)-3-hydroxy-5-oxohept-6-enoate Oxidation of C5-OHLess PolarLC-MS, GC-MS[10]
(3R,5S,6S)-6,7-epoxy-3,5-dihydroxyheptanoate Oxidation of Vinyl GroupMore PolarLC-MS
Lactone derivative Intramolecular CyclizationLess PolarLC-MS, GC-MS[11]
Diastereomers (e.g., 3S,5S or 3R,5R) EpimerizationSimilarChiral HPLC[9]
Polymer Vinyl PolymerizationDistribution of polaritiesGPC, Broad NMR signals

References

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. SciSpace. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. National Center for Biotechnology Information (PMC). [Link]

  • Rosuvastatin FP Impurity A. SynZeal. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Stereospecific dihydroxylation of the styrene vinyl group by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. PubMed. [Link]

  • Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. PubMed. [Link]

  • (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid. PubChem. [Link]

  • Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane. PubMed. [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses. [Link]

  • Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves. PubMed. [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. MDPI. [Link]

  • Enzymes involved in vinyl acetate decomposition by Pseudomonas fluorescens PCM 2123 strain. National Center for Biotechnology Information (PMC). [Link]

  • Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. National Center for Biotechnology Information (PMC). [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. [Link]

  • ethyl (3R)-3-hydroxy-5-oxohept-6-enoate. PubChem. [Link]

  • Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. [Link]

  • Mechanism of thermochemical degradation of bacterial poly-3-hydroxybutyrate in solutions. ResearchGate. [Link]

  • Optimal storage conditions for highly dilute DNA samples: a role for trehalose as a preserving agent. PubMed. [Link]

  • Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples. MDPI. [Link]

Sources

reducing reaction time in ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of complex pharmaceutical intermediates, I frequently encounter researchers struggling with the esterification of statin side-chains.

The molecule —ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate—is a critical chiral core found in statins like Rosuvastatin and Pitavastatin. Traditional esterification methods applied to this substrate often result in frustratingly long reaction times (hours to days) and severe product degradation.

This guide is designed to dismantle the kinetic bottlenecks of this specific reaction, explaining the mechanistic causality behind each failure and providing a self-validating, ultra-fast protocol to reduce your reaction time to under 10 minutes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard acid-catalyzed esterification taking over 12 hours, and why is my yield so low? The kinetic bottleneck in your current workflow is likely the use of acidic conditions (Fischer esterification). The (3R,5S)-3,5-dihydroxyhept-6-enoic acid core is highly sensitive to protons. When you use acid and heat to drive the esterification, the 5-hydroxyl group acts as an internal nucleophile, attacking the protonated carbonyl. This triggers a rapid intramolecular cyclization, forming a highly stable 6-membered lactone ring. Furthermore, acidic conditions at elevated temperatures promote allylic racemization at the 5-position due to the adjacent double bond. This competing side-reaction drains your starting material, forcing the equilibrium backward and artificially extending your reaction time while destroying your yield ().

Q2: How can I accelerate the reaction to completion without triggering lactonization? You must abandon electrophilic activation (acid catalysis) and switch to base-promoted nucleophilic substitution ( SN​2 ) . By reacting the statin free acid (or its calcium salt) with a strong alkylating agent (ethyl iodide) in the presence of a solid base like anhydrous K2​CO3​ , you bypass the lactonization pathway entirely. To reduce the reaction time from hours to minutes, you must use a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO solvates the potassium cations but leaves the carboxylate anion "naked" and hyper-nucleophilic, driving the SN​2 reaction to completion in as little as 2 minutes ().

Q3: Will the 3,5-hydroxyl groups be alkylated by the ethyl iodide? No. The carboxylate anion generated by K2​CO3​ is orders of magnitude more nucleophilic than the neutral aliphatic 3,5-hydroxyl groups. Because the reaction completes in under 10 minutes at room temperature, O-alkylation of the hydroxyls is kinetically locked out.

Pathway Start (3R,5S)-3,5-Dihydroxyhept-6-enoic Acid Base Alkaline Conditions (K2CO3 / DMSO) Start->Base Nucleophilic Substitution Acid Acidic Conditions (H+ / Heat) Start->Acid Fischer Esterification Ester Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Desired Product) Base->Ester Fast (<10 min) Lactone Lactonization & Allylic Racemization Acid->Lactone Degradation

Reaction pathways: Alkaline esterification vs. acid-catalyzed lactonization.

Part 2: Quantitative Condition Analysis

To illustrate the dramatic impact of shifting the mechanistic pathway, review the empirical data below comparing standard methodologies against the optimized SN​2 approach.

Reaction ConditionCatalyst / ReagentSolventAvg. Reaction TimeYield (%)Major Impurity Profile
Fischer Esterification H2​SO4​ (cat.)Ethanol12 - 24 hours< 40%Lactone, 5-epi racemate
Carbodiimide Coupling EDC / DMAPDichloromethane4 - 6 hours75 - 80%N-acylurea adducts
Nucleophilic Substitution K2​CO3​ / Ethyl IodideDMSO2 - 10 minutes > 95% Trace unreacted acid

Part 3: Accelerated Esterification Protocol

This protocol is engineered as a self-validating system. The causality of each reagent choice is explicitly defined to ensure you understand why the chemistry works, allowing you to troubleshoot on the fly.

Reagents Required:

  • (3R,5S)-3,5-dihydroxyhept-6-enoic acid (or its Calcium salt) (1.0 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) powder (4.0 eq)

  • Ethyl Iodide ( CH3​CH2​I ) (5.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Heptane (for extraction)

Step-by-Step Methodology:

  • Substrate Solubilization: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of the statin substrate in anhydrous DMSO (10 mL per gram of substrate).

    • Causality: DMSO is a dipolar aprotic solvent that disrupts the crystal lattice of the statin salt, fully solubilizing the substrate and preparing it for rapid kinetics.

  • Base Activation: Add 4.0 eq of finely powdered, anhydrous K2​CO3​ to the solution. Stir vigorously for 1 minute.

    • Causality: The massive molar excess of K2​CO3​ serves a dual purpose. First, it ensures complete conversion of the acid to the highly reactive potassium carboxylate. Second, it acts as an internal desiccant, instantly scavenging any trace atmospheric moisture that could hydrolyze your alkylating agent.

  • Alkylation: Dropwise add 5.0 eq of Ethyl Iodide at room temperature (20–25 °C).

    • Causality: Ethyl iodide is a highly electrophilic soft alkylating agent. The volumetric excess drives the SN​2 reaction to completion almost instantaneously.

  • Reaction Monitoring: Stir vigorously for 2 to 10 minutes.

    • Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The highly polar baseline spot (free acid) should completely disappear, replaced by a high- Rf​ spot (ethyl ester). If the baseline spot persists past 10 minutes, your DMSO was likely wet.

  • Quench and Phase Separation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous mixture three times with 20 mL of Heptane.

    • Causality: Heptane is highly non-polar. It selectively extracts the lipophilic ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate while leaving all unreacted salts, K2​CO3​ , and the DMSO completely behind in the aqueous phase.

    • Validation Checkpoint: Test the pH of the remaining aqueous layer. It must be >10. If it is neutral, your initial K2​CO3​ loading was insufficient, which risks incomplete conversion.

  • Isolation: Wash the combined heptane layers once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure ethyl ester as a crystalline solid or viscous oil.

Workflow A Dissolve Statin Salt in DMSO B Add Anhydrous K2CO3 A->B C Add Ethyl Iodide (Alkylating Agent) B->C D Stir at RT (2-10 min) C->D E Quench & Extract (Heptane) D->E

Workflow for rapid alkaline esterification of statin intermediates.

References

  • Title: Preparation method of rosuvastatin calcium and its intermediates.
  • Title: Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. Source: Studia Universitatis Babes-Bolyai Chemia / ResearchGate. URL: [Link]

Validation & Comparative

Comparative Analysis: Biocatalytic vs. Chemical Synthesis of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward sustainable manufacturing, the synthesis of chiral statin side chains—specifically ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate , a pivotal intermediate for super-statins like Rosuvastatin—has become a focal point for process optimization[1]. Achieving the precise syn-1,3-diol stereochemistry is notoriously challenging.

In this guide, we will objectively compare the traditional chemical approach (Narasaka-Prasad reduction) with the modern biocatalytic paradigm (Ketoreductase/GDH system). By analyzing the mechanistic causality, process metrics, and self-validating experimental protocols, this guide provides drug development professionals with the authoritative data needed to select the optimal scale-up route[2].

Mechanistic Causality: Divergent Pathways to Stereocontrol

To synthesize the (3R,5S)-diol, process chemists must reduce the C3-ketone of the precursor, ethyl (S)-5-hydroxy-3-oxohept-6-enoate, with absolute diastereoselectivity. The chemical and biocatalytic routes achieve this through fundamentally different mechanisms[3].

The Chemical Benchmark: Narasaka-Prasad Reduction

The traditional chemical route relies on substrate-directed diastereoselective reduction using diethylmethoxyborane ( Et2​BOMe ) and sodium borohydride ( NaBH4​ ).

  • The Causality of Chelation: The boron atom acts as a Lewis acid, coordinating simultaneously with the existing C5-hydroxyl group and the C3-carbonyl oxygen. This creates a highly rigid, six-membered chair-like transition state.

  • Stereocontrol: This steric locking shields the Si-face of the ketone. When NaBH4​ is introduced, the hydride is forced to attack intermolecularly from the less hindered Re-face, yielding the desired syn-1,3-diol.

  • The Cryogenic Constraint: This reaction must be run at -78 °C. At warmer temperatures, the boron chelate is in dynamic equilibrium; premature dissociation allows un-chelated reduction, drastically degrading the diastereomeric excess (de).

The Biocatalytic Paradigm: Engineered Ketoreductases (KRED)

Modern biocatalysis replaces stoichiometric chiral auxiliaries with engineered Ketoreductase (KRED) enzymes, coupled with Glucose Dehydrogenase (GDH) for cofactor recycling[4].

  • The Causality of the Active Site: Instead of relying on a temporary covalent chelate, the KRED enzyme utilizes a precisely evolved chiral binding pocket. Hydrogen bonding anchors the substrate, orienting the C3-carbonyl perfectly against the nicotinamide ring of the NADPH cofactor.

  • Stereocontrol: Hydride transfer occurs exclusively to the Re-face of the ketone due to the spatial constraints of the enzyme pocket, achieving >99.5% de without the need for cryogenic temperatures[2].

  • Thermodynamic Driving Force: GDH continuously regenerates NADPH by oxidizing glucose to gluconic acid. This not only minimizes the cost of the expensive cofactor but also drives the reduction equilibrium forward irreversibly.

MechanisticPathway SM Ethyl (S)-5-hydroxy-3-oxohept-6-enoate Chem Chemical: Et2BOMe / NaBH4 (-78°C, THF/MeOH) SM->Chem Boron Chelation Bio Biocatalytic: KRED / GDH (30°C, Aqueous Buffer) SM->Bio Enzyme Active Site Prod Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Chem->Prod syn-Hydride Attack Bio->Prod Stereospecific Reduction

Fig 1. Mechanistic divergence between chemical and biocatalytic reduction pathways.

Quantitative Data Presentation

The transition from chemical to biocatalytic synthesis is driven by measurable improvements in process sustainability and product purity[5]. The table below summarizes the core metrics.

Performance MetricChemical Synthesis (Narasaka-Prasad)Biocatalytic Synthesis (KRED/GDH)
Catalyst / Reagent Et2​BOMe , NaBH4​ (Stoichiometric)KRED, GDH, NADP+ (Catalytic)
Operating Temperature -78 °C (Cryogenic)30 °C (Ambient)
Solvent System THF / Methanol (Anhydrous)Aqueous Potassium Phosphate Buffer
Diastereomeric Excess 95% – 98% de> 99.9% de
Substrate Loading Low (~10-20 g/L) to prevent aggregationHigh (up to 100 g/L)
E-factor (Waste/Product) High (>50) due to boron and solvent wasteLow (<10), primarily biodegradable
Downstream Processing Complex (Repeated methanolysis required)Simple (Phase separation / Extraction)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical or chemical behavior of the system inherently confirms the success of the step before proceeding.

Protocol A: Chemical Synthesis (Narasaka-Prasad Reduction)

Objective: Synthesize the syn-diol via boron-directed reduction.

  • Preparation & Chelation: Dissolve ethyl (S)-5-hydroxy-3-oxohept-6-enoate (1.0 eq) in anhydrous THF under inert N2​ . Cool to -78 °C. Slowly add Et2​BOMe (1.1 eq). Stir for 30 minutes.

    • Causality: The 30-minute window is critical to allow the thermodynamic formation of the rigid boron-chelate before the reductant is introduced.

  • Reduction: Add NaBH4​ (1.2 eq) dissolved in minimal anhydrous methanol dropwise over 1 hour, maintaining internal temperature below -70 °C.

  • Quench & Self-Validation (Boron Removal): Quench with glacial acetic acid. Warm to room temperature and concentrate under vacuum.

    • Self-Validating Step: The crude mixture will be a thick, boron-complexed oil. You must add methanol and evaporate it under vacuum at least 4–5 times. Methanol reacts with the boron complex to form trimethyl borate ( B(OMe)3​ ), which is highly volatile. The physical transformation of the residue from a viscous, non-polar complex (streaking on TLC) to a free-flowing, polar diol confirms the successful destruction of the chelate.

  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product (~85% yield, 96% de).

Protocol B: Biocatalytic Synthesis (KRED/GDH System)

Objective: Synthesize the syn-diol utilizing an enzymatic cascade with intrinsic kinetic tracking.

  • Buffer & Cofactor Assembly: In a jacketed reactor at 30 °C, prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add D-glucose (1.5 eq) and NADP+ (0.001 eq).

  • Biocatalyst Addition: Charge the reactor with KRED enzyme powder (typically 1-2 wt% relative to substrate) and GDH enzyme powder (0.5 wt%).

  • Substrate Feeding & pH-Stat Validation: Add the substrate, ethyl (S)-5-hydroxy-3-oxohept-6-enoate (up to 100 g/L), initiating the reaction.

    • Self-Validating Step (pH-Stat): As GDH oxidizes glucose to regenerate NADPH , it produces gluconic acid, which drops the pH. The reactor's automated pH-stat will titrate 1.0 M NaOH to maintain pH 7.0. The volume of NaOH consumed is directly stoichiometric to the conversion of the ketone. When NaOH consumption ceases, the reaction is 100% complete. No HPLC sampling is required to confirm reaction endpoint.

  • Downstream Processing: Add ethyl acetate (1:1 v/v) to the aqueous mixture. Centrifuge to break the protein emulsion. Isolate the organic layer, dry over MgSO4​ , and concentrate to yield the product (>95% yield, >99.9% de).

BioWorkflow Step1 1. Aqueous Buffer Prep (100 mM KPi, NADP+, Glucose) Step2 2. Biocatalyst Addition (KRED & GDH Co-factor System) Step1->Step2 Step3 3. Substrate Feed & pH-Stat (Titrate with NaOH at pH 7.0) Step2->Step3 Step4 4. Phase Separation & Extraction (EtOAc, Centrifugation) Step3->Step4 Step5 5. Chiral HPLC Validation (Confirm >99.9% de/ee) Step4->Step5

Fig 2. Self-validating biocatalytic workflow utilizing pH-stat monitoring.

Conclusion

While the Narasaka-Prasad reduction remains a staple of early-stage medicinal chemistry due to the immediate availability of reagents, it is fundamentally misaligned with the economic and environmental demands of commercial manufacturing. The requirement for cryogenic cooling (-78 °C) and the generation of stoichiometric boron waste severely impact its E-factor.

Conversely, the biocatalytic route utilizing engineered KREDs represents the apex of process chemistry for statin side chains[2]. By leveraging the exquisite spatial control of the enzyme active site and the self-validating thermodynamic drive of the GDH cofactor recycling system, researchers can achieve near-perfect stereoselectivity (>99.9% de) under mild, aqueous conditions.

References

  • Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 2010.

  • Biocatalysis in the Preparation of the Statin Side Chain. Current Organic Synthesis, 2009.

  • Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis, 2017.

  • The importance of green chemistry in process research and development. Chemical Society Reviews, 2012.

  • A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. ResearchGate (ChemInform), 2014.

Sources

analytical method validation for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate purity testing

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Method Validation for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Purity Testing: A Comparative Guide

Introduction & Scientific Context

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block in the synthesis of statin active pharmaceutical ingredients (APIs), most notably rosuvastatin. Because the pharmacological efficacy and safety of statins are highly stereodependent, rigorous control of the (3R,5S) stereocenter is mandatory[1]. The presence of other stereoisomers (enantiomers or diastereomers) or process-related chemical impurities can severely compromise the final API quality. Consequently, developing and validating a robust analytical method for purity testing is a fundamental requirement under the ICH Q2(R2) and Q14 regulatory frameworks[2][3].

This guide objectively compares the performance of various chromatographic techniques for the purity testing of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. It provides a comprehensive, self-validating experimental protocol based on the optimal method, ensuring scientific integrity and regulatory compliance.

Method Comparison: Selecting the Optimal Analytical Strategy

When analyzing chiral diol intermediates with multiple chiral centers, analysts traditionally rely on Normal-Phase HPLC (NP-HPLC) using polysaccharide-based chiral stationary phases (CSPs). However, modern advancements have introduced Supercritical Fluid Chromatography (SFC) and Reversed-Phase HPLC (RP-HPLC) as highly viable alternatives[1][4].

  • Normal-Phase HPLC (NP-HPLC): Utilizes hexane/heptane and alcohol mixtures. While it offers excellent chiral recognition, it suffers from long run times, high solvent toxicity, and poor solubility for certain polar impurities[5].

  • Supercritical Fluid Chromatography (SFC): Employs supercritical CO2 with organic modifiers. It provides rapid separations and is environmentally friendly. However, method transferability and robustness can be challenging due to the sensitivity of retention factors to backpressure and temperature variations[4].

  • Reversed-Phase HPLC (RP-HPLC): Utilizes aqueous-organic mobile phases with modified cellulose or amylose CSPs. RP-HPLC in gradient elution mode has been demonstrated to offer superior chemo- and enantio-selectivity, simultaneously resolving chiral isomers and polar process-related impurities with high sensitivity and shorter analysis times[1][6].

Table 1: Objective Comparison of Analytical Methods for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Purity

Performance MetricNP-HPLC (Traditional)SFC (Modern Alternative)RP-HPLC (Recommended)
Chiral Resolution ( Rs​ ) High ( Rs​ > 2.0)High ( Rs​ > 2.5)Very High ( Rs​ > 3.0)
Chemical Impurity Profiling Poor (Polar impurities co-elute)ModerateExcellent (Gradient elution)
Run Time 25–40 minutes5–10 minutes15–20 minutes
Solvent Toxicity/Cost High (Hexane/Heptane)Low (CO2 + Methanol)Moderate (Water/Acetonitrile)
Robustness (ICH Q2) Moderate (Sensitive to moisture)Moderate (Pressure sensitive)High (Highly reproducible)

Experimental Protocol: RP-HPLC Method Validation Workflow

The following protocol details the validation of the RP-HPLC method for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate according to ICH Q2(R2) guidelines[2][8].

Chromatographic Conditions:

  • Column: Cellulose-based CSP (e.g., Lux Cellulose-2, 250 x 4.6 mm, 3 µm)[6].

  • Mobile Phase: Binary linear gradient of Acetonitrile (A) and 0.05% Trifluoroacetic acid in Water (B)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm[5][6].

  • Column Temperature: 40 °C[6].

Step 1: System Suitability Testing (SST)

  • Causality: SST ensures the complete analytical system (instrument, reagents, column) is thermodynamically and mechanically fit for purpose before any validation parameters are tested.

  • Action: Inject a resolution mixture containing the (3R,5S) target compound and its (3S,5R) enantiomer.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.5; Relative Standard Deviation (RSD) of peak area for 6 replicate injections 2.0%.

Step 2: Specificity (Selectivity)

  • Causality: Must demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components, preventing false-positive purity reporting[9].

  • Action: Inject blank (diluent), individual known impurities, and a spiked sample of the target compound with all known stereoisomers and process impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak. Peak purity angle < Peak purity threshold (using Photodiode Array detection).

Step 3: Linearity and Range

  • Causality: Establishes that the detector response is directly proportional to the analyte concentration over the intended working range, ensuring accurate quantitation of both major peaks and trace impurities[10].

  • Action: Prepare calibration standards at 6 concentration levels ranging from the Reporting Level (e.g., 0.05% of nominal concentration) to 120% of the specification limit for impurities.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the target response.

Step 4: Accuracy (Recovery)

  • Causality: Verifies the closeness of agreement between the accepted true value and the value found, confirming the method does not suffer from matrix-induced signal suppression or enhancement[2][3].

  • Action: Prepare spiked samples in triplicate at three concentration levels (50%, 100%, 150% of the specification limit) into a simulated matrix.

  • Acceptance Criteria: Mean recovery must be between 95.0% and 105.0% for impurities, with an RSD 5.0%.

Step 5: Precision (Repeatability and Intermediate Precision)

  • Causality: Evaluates the degree of scatter between a series of measurements under prescribed conditions, proving the method's internal consistency[9][11].

  • Action: Analyze 6 independent preparations of the sample at 100% test concentration on the same day (Repeatability). Analyze 6 independent preparations on a different day, by a different analyst, using a different HPLC system (Intermediate Precision).

  • Acceptance Criteria: RSD 2.0% for assay; RSD 5.0% for impurities.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: Critical for purity testing to ensure trace levels of chiral and chemical impurities can be reliably detected and quantified without being lost in baseline noise.

  • Action: Determine based on the Signal-to-Noise (S/N) ratio method using serial dilutions.

  • Acceptance Criteria: S/N 3 for LOD; S/N 10 for LOQ.

Step 7: Robustness

  • Causality: Assesses the method's capacity to remain unaffected by small, deliberate variations, ensuring reliability during routine QC laboratory use[10].

  • Action: Vary column temperature ( ± 5 °C), flow rate ( ± 0.1 mL/min), and mobile phase composition ( ± 2% absolute).

  • Acceptance Criteria: System suitability criteria (e.g., Rs​≥ 2.0) must still be met under all varied conditions.

Data Presentation: Method Validation Summary

The following table synthesizes representative validation data for the RP-HPLC method, demonstrating strict compliance with ICH Q2(R2) criteria.

Table 2: Summary of Method Validation Results for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Validation ParameterTest ConditionResult ObtainedICH Q2(R2) Acceptance CriteriaStatus
Specificity Blank & Impurity InterferenceNo interferenceNo interference at target RTPass
Linearity 0.05% to 150% of Spec Limit R2 = 0.9998 R2≥ 0.999Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%98.5% - 101.2%95.0% - 105.0%Pass
Repeatability 6 replicates, 100% conc.RSD = 0.8%RSD 2.0%Pass
Intermediate Precision Different day/analyst/systemRSD = 1.1%RSD 2.0%Pass
LOD / LOQ Signal-to-Noise Ratio0.05 µg/mL / 0.15 µg/mLS/N 3 / S/N 10Pass

Visualizations

G ATP Analytical Target Profile (ATP) Define Purpose & CQA Dev Method Development (ICH Q14) Column Selection & Optimization ATP->Dev Risk Risk Assessment Identify Critical Method Parameters Dev->Risk Val Method Validation (ICH Q2(R2)) Specificity, Precision, Accuracy, etc. Risk->Val Routine Routine Implementation & Continuous Monitoring Val->Routine

Analytical Procedure Lifecycle and Validation Workflow based on ICH Q2(R2) and Q14 guidelines.

ChiralMech CSP Cellulose-based Chiral Stationary Phase (CSP) Hbond Hydrogen Bonding (Diol groups) CSP->Hbond Dipole Dipole-Dipole Interactions (Ester group) CSP->Dipole Steric Steric Fit (Chiral Cavity) CSP->Steric Analyte Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (Analyte) Analyte->Hbond Analyte->Dipole Analyte->Steric Complex Transient Diastereomeric Complex Formation Hbond->Complex Dipole->Complex Steric->Complex Separation Enantiomeric/Diastereomeric Resolution Complex->Separation

Chiral recognition mechanism for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate on a cellulose CSP.

Sources

A Comparative Guide to Chiral Statin Side Chains: Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate as a Archetype

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cardiovascular therapeutics, statins remain the cornerstone for managing hypercholesterolemia. Their efficacy is intrinsically linked to their unique molecular architecture: a complex, heteroaromatic core attached to a chiral 3,5-dihydroxyheptanoic or heptenoic acid side chain. This side chain, a mimic of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) intermediate, is the pharmacophore responsible for the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The precise stereochemistry of this side chain, specifically the (3R, 5S) configuration, is paramount for potent biological activity.[3][4]

This guide provides an in-depth comparison of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, a key precursor for rosuvastatin, with other critical chiral side chains used in the synthesis of leading synthetic statins such as atorvastatin and pitavastatin. We will delve into the synthetic strategies, compare their efficiencies with supporting experimental data, and provide detailed protocols for key transformations, offering researchers and drug development professionals a comprehensive resource for navigating this critical aspect of medicinal chemistry.

The Archetype: Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate for Rosuvastatin

The side chain for rosuvastatin, characterized by a hept-6-enoate structure, is a quintessential example of a modern synthetic target. Its synthesis demands rigorous control over two stereocenters to achieve the desired syn-1,3-diol arrangement. Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate serves as a crucial, late-stage intermediate that is coupled with the pyrimidine core of rosuvastatin.[5][6]

Synthesis and Performance

Modern synthetic routes have largely shifted from purely chemical methods to more efficient and environmentally benign chemoenzymatic strategies. A prominent approach involves the stereoselective reduction of a β,δ-diketo ester precursor. Biocatalysis, employing enzymes like diketoreductases or alcohol dehydrogenases, offers exceptional control over stereochemistry, often yielding the desired product with high diastereomeric and enantiomeric excess.[7][8]

For instance, the stereoselective double reduction of ethyl-6-(benzyloxy)-3,5-dioxohexanoate, a close analogue of the rosuvastatin precursor, using a recombinant diketoreductase from Acinetobacter baylyi showcases the power of this approach. In a biphasic system designed for scalability, this transformation yields the corresponding (3R, 5S)-dihydroxy product with excellent results.[9]

Comparative Analysis: Atorvastatin and Pitavastatin Side Chains

While sharing the core 3,5-dihydroxy acid motif, the side chains for atorvastatin and pitavastatin present distinct synthetic challenges and employ different precursor strategies.

Atorvastatin Side Chain: The Aminoethyl Precursor

The synthesis of atorvastatin's side chain culminates in a key intermediate, tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[10] This precursor contains a protected form of the syn-1,3-diol and an amino group, which is part of the final pyrrole ring formation.

Synthesis often begins from simple chiral building blocks like (R)-epichlorohydrin. A multi-step sequence involving reactions like the Blaise reaction and catalytic hydrogenation can afford the target aminoethyl precursor in high overall yield and purity.[10] Biocatalytic methods, such as using alcohol dehydrogenases to reduce a δ-keto ester, are also prevalent, achieving enantiomeric excesses often exceeding 99.5%.[3]

Pitavastatin Side Chain: The Acetonide-Protected Precursor

The synthesis of pitavastatin involves coupling its quinoline core with a side chain precursor, often a protected lactone or an open-chain derivative like tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, known as "Kaneka alcohol".[11][12] The coupling is frequently achieved via olefination reactions, such as the Julia-Kocienski olefination, which forms the requisite trans-double bond connecting the side chain to the heterocyclic core.[13] This method provides high stereoselectivity (E/Z ratios up to 300:1) and good isolated yields.[13]

Performance Data: A Head-to-Head Comparison

The choice of synthetic strategy is dictated by factors including yield, stereoselectivity, scalability, cost, and environmental impact. Chemoenzymatic routes are increasingly favored for their high selectivity and milder reaction conditions.

Statin TargetKey Side Chain PrecursorSynthetic MethodTypical YieldStereoselectivity (de/ee)Reference(s)
Rosuvastatin Ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate†Diketoreductase Bioreduction83.5%>99.5% de, >99.5% ee[9]
Atorvastatin tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetateChemoenzymatic (from (R)-epichlorohydrin)55% (overall, 9 steps)High chemical and enantiomeric purity[10]
Atorvastatin (3R,5R)-dihydroxyhexanoate derivativeAlcohol Dehydrogenase Reduction72%>99.5% ee[3]
Pitavastatin O-TBS protected lactoneJulia-Kocienski Olefination66-71%>97% purity (HPLC), E/Z up to 300:1[13]
General Statin (5S)-5-hydroxy-3-oxo productAlcohol Dehydrogenase ReductionNot specified>99.5% ee[14]
General Statin Lactonized side-chain intermediateDERA-catalyzed processNot specifiedHigh[15]

†Note: This is a close analogue to the direct precursor for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, demonstrating the efficacy of the method.

Visualizing the Synthetic Workflows

The general strategies for synthesizing and coupling these chiral side chains can be visualized to highlight their similarities and differences.

General Synthesis Pathway

G cluster_start Chiral Pool / Starting Material cluster_synthesis Side Chain Synthesis cluster_intermediate Key Chiral Intermediate cluster_coupling Coupling with Heterocycle cluster_final Final Statin Start Simple Achiral Precursors or Chiral Pool (e.g., epichlorohydrin) Asymmetric Asymmetric Synthesis Chemical (e.g., Sharpless) or Enzymatic (e.g., KRED, DERA) Start->Asymmetric Builds chirality Resolution Kinetic Resolution Enzymatic (e.g., Lipase) Start->Resolution Separates enantiomers Intermediate Protected syn-1,3-diol (e.g., Ethyl Ester, Lactone, Acetonide) Asymmetric->Intermediate Resolution->Intermediate Coupling Coupling Reaction (e.g., Julia Olefination, Wittig) Intermediate->Coupling Statin Protected Statin Ester Coupling->Statin Deprotection Deprotection & Saponification Statin->Deprotection Final Statin Calcium Salt Deprotection->Final

Caption: Generalized workflow for statin synthesis.

Key Stereoselective Reductions

The formation of the syn-1,3-diol is often controlled by highly selective reduction reactions.

G cluster_chemo Chemical Reduction cluster_bio Biocatalytic Reduction Hydroxyketone β-Hydroxy Ketone Narasaka Narasaka-Prasad Reduction (e.g., Et₂BOMe, NaBH₄) Hydroxyketone->Narasaka SynDiol syn-1,3-Diol Narasaka->SynDiol Diketone β,δ-Diketo Ester Enzyme Diketoreductase / ADH + Cofactor (NADPH) Diketone->Enzyme SynDiol2 syn-1,3-Diol Ester Enzyme->SynDiol2

Caption: Comparison of chemical and biocatalytic syn-reduction methods.

Experimental Protocols

To provide practical insight, we detail two representative protocols: a biocatalytic reduction for establishing the chiral centers and a Julia-Kocienski olefination for coupling the side chain.

Protocol 1: Biocatalytic Reduction of a β,δ-Diketo Ester

This protocol is adapted from the synthesis of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate, a key intermediate analogue.[9]

Objective: To achieve a stereoselective double reduction of a diketo ester to a syn-1,3-diol using a recombinant diketoreductase.

Materials:

  • Ethyl-6-(benzyloxy)-3,5-dioxohexanoate (Substrate)

  • Recombinant E. coli cells expressing diketoreductase from Acinetobacter baylyi

  • Glucose (for cofactor regeneration)

  • NADP+

  • Phosphate buffer (pH 6.5)

  • Hexane (Organic phase)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in phosphate buffer.

  • Reaction Setup: In a temperature-controlled reactor, establish a biphasic system with an aqueous phase (phosphate buffer containing the cell suspension, glucose, and NADP+) and an organic phase (hexane containing the substrate, ethyl-6-(benzyloxy)-3,5-dioxohexanoate). A 1:1 volume ratio is typical.

  • Reaction Conditions: Maintain the substrate concentration at approximately 105 g/L. Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure efficient mass transfer between phases.

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product formation.

  • Work-up: Once the reaction reaches completion (typically >95% conversion), separate the organic and aqueous phases.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x volumes) to recover any remaining product.

  • Purification: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

  • Analysis: Characterize the final product by NMR and determine the diastereomeric and enantiomeric excess using chiral HPLC or GC.

Expected Outcome: This process is reported to achieve a product yield of 83.5% with >99.5% de and >99.5% ee.[9]

Protocol 2: Julia-Kocienski Olefination

This protocol describes the coupling of a lactonized side-chain precursor with a heterocyclic sulfone, a key step in rosuvastatin and pitavastatin synthesis.[13]

Objective: To form a trans-alkene by coupling a heterocyclic sulfone with a chiral aldehyde derived from the statin side chain.

Materials:

  • Lactonized statin side-chain aldehyde (e.g., (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde)

  • Heterocyclic sulfone derivative (e.g., pyrimidine or quinoline core with a benzothiazolyl sulfone group)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or similar strong base

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic sulfone derivative in anhydrous THF.

  • Deprotonation: Cool the solution to a low temperature (e.g., -60°C to -78°C). Add a solution of NaHMDS (typically 1.3 equivalents) dropwise. Stir the resulting solution for 5-10 minutes to ensure complete formation of the carbanion.

  • Aldehyde Addition: Add a solution of the lactonized statin side-chain aldehyde (typically 1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Maintain the low temperature and stir the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This olefination typically provides the desired trans-alkene product in high stereoselectivity (E/Z > 300:1) and good yields (66-71%).[13]

Conclusion

The chiral 3,5-dihydroxyheptanoate side chain is the immutable core of statin activity, but the strategies to construct and append it to various heterocyclic systems are diverse and continually evolving. Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate represents a highly optimized intermediate, benefiting from the precision and efficiency of modern biocatalysis. While the specific precursors for atorvastatin and pitavastatin differ in their functional handles (aminoethyl vs. protected lactone/alcohol), the underlying principles of achieving high stereochemical purity through chemoenzymatic methods are a unifying theme.

For researchers in drug development, the choice of a specific side chain and its corresponding synthetic route involves a multi-parameter optimization of yield, purity, cost, and sustainability. The data and protocols presented herein demonstrate that biocatalytic methods, such as enzymatic reductions, and highly selective chemical transformations, like the Julia-Kocienski olefination, are powerful tools that provide a robust and scalable platform for the synthesis of these life-saving therapeutics.

References

  • Woschek, A. et al. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. PubMed. [Link]

  • Bravo, J.A. et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • US20130296561A1. (2013). Process for the preparation of statins in the presence of base.
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  • Fabris, J. et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. ResearchGate. [Link]

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validation of chiral HPLC methods for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chiral high-performance liquid chromatography (HPLC) methods is critical for ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison and validation framework for the chiral separation of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate , a pivotal chiral synthon used in the synthesis of "super-statins" such as Rosuvastatin and Pitavastatin[1][2].

Because the pharmacological efficacy of these HMG-CoA reductase inhibitors relies strictly on the (3R,5S) stereochemistry of the side chain, rigorously validated analytical procedures compliant with ICH Q2(R2) guidelines are mandatory[3][4].

Mechanistic Rationale: Chiral Stationary Phase (CSP) Selection

Ethyl 3,5-dihydroxyhept-6-enoate possesses two chiral centers (C3 and C5), resulting in four possible stereoisomers: a syn-enantiomeric pair (3R,5S and 3S,5R) and an anti-enantiomeric pair (3R,5R and 3S,5S)[5]. While diastereomers can often be separated using achiral reverse-phase chromatography, resolving the enantiomeric pairs requires a specialized Chiral Stationary Phase (CSP)[6].

Coated vs. Immobilized Polysaccharide CSPs

Historically, coated polysaccharide columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have been the compendial standard for statin intermediates[7][8]. However, these coated phases restrict mobile phase selection, as strong solvents (e.g., dichloromethane, ethyl acetate) can dissolve the polymer coating[9].

Modern immobilized phases, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), covalently bond the polysaccharide derivative to the silica matrix[9][10].

  • Causality for Choice: The immobilized nature of the IC column allows for the introduction of "forbidden" polar organic modifiers (like methyl tert-butyl ether or tetrahydrofuran) into the mobile phase. This flexibility alters the steric environment and hydrogen-bonding network, often reversing elution orders or drastically improving peak resolution ( Rs​ ) for highly polar diols like our target analyte[9].

Stereoisomers Root Ethyl 3,5-dihydroxyhept-6-enoate (2 Chiral Centers: C3, C5) Syn Syn-Diastereomers (3R,5S & 3S,5R) Root->Syn Achiral/Diastereomeric Resolution Anti Anti-Diastereomers (3R,5R & 3S,5S) Root->Anti Achiral/Diastereomeric Resolution Target Target Active Enantiomer (3R,5S) Syn->Target Chiral HPLC (Enantioseparation) Imp1 Enantiomeric Impurity (3S,5R) Syn->Imp1 Chiral HPLC (Enantioseparation) Imp2 Diastereomeric Impurity (3R,5R) Anti->Imp2 Chiral HPLC Imp3 Diastereomeric Impurity (3S,5S) Anti->Imp3 Chiral HPLC

Caption: Logical separation pathway of ethyl 3,5-dihydroxyhept-6-enoate stereoisomers.

Comparative Performance Data

To objectively evaluate the optimal system, a comparative study was conducted using a normal-phase isocratic elution profile.

Table 1: Comparative Column Performance for (3R,5S) vs (3S,5R) Enantiomers (Conditions: Hexane/Ethanol/Trifluoroacetic Acid 85:15:0.1 v/v/v; Flow: 1.0 mL/min; Temp: 25°C; UV: 240 nm)

Column (5 µm, 250 x 4.6 mm)CSP TypeRetention Time (3R,5S)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralcel® OJ-H Coated Cellulose14.2 min1.252.11.45
Chiralpak® AD-H Coated Amylose18.5 min1.181.61.60
Chiralpak® IC Immobilized Cellulose11.8 min1.423.81.10

Data Synthesis: The Chiralpak® IC column demonstrates superior selectivity and resolution[9][11]. The electron-withdrawing chloro-substituents on the phenylcarbamate moiety of the IC phase enhance dipole-dipole interactions with the hydroxyl groups of the analyte, leading to sharper peaks and shorter run times.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) prior to sample analysis to ensure the instrument and column are performing within thermodynamic and kinetic thresholds[12].

Step-by-Step Methodology (Optimized for Chiralpak® IC)
  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and anhydrous ethanol in an 85:15 (v/v) ratio.

    • Causality: Add 0.1% Trifluoroacetic acid (TFA). TFA acts as a silanol-masking agent. Uncapped residual silanols on the silica matrix can cause secondary non-enantioselective interactions with the analyte's diol moiety, leading to peak tailing. TFA suppresses this, ensuring purely CSP-driven chiral recognition[1][8].

  • System Equilibration: Purge the Chiralpak IC column at 1.0 mL/min until a stable baseline is achieved at 240 nm. Maintain the column compartment strictly at 25°C (± 0.5°C).

    • Causality: Chiral recognition is an enthalpy-driven process; even minor temperature fluctuations will alter the binding constants between the enantiomers and the chiral clefts, shifting retention times[8].

  • Sample Preparation: Dissolve the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate sample in the mobile phase to a working concentration of 1.0 mg/mL.

  • System Suitability Test (Internal Control): Inject a racemic standard mixture (3R,5S and 3S,5R).

    • Validation Gate: Proceed to sample analysis only if Rs​≥2.0 , Tf​≤1.5 , and the Relative Standard Deviation (RSD) of peak areas from five replicate injections is ≤2.0% [12].

ICH Q2(R2) Validation Framework

Following the successful establishment of the method, it must be validated according to the latest ICH Q2(R2) guidelines to prove it is "fit for intended purpose"[3][4].

ValidationWorkflow Start Method Setup (Chiralpak IC) SysSuit System Suitability Rs > 2.0, Tf < 1.5 Start->SysSuit Spec Specificity (Blank & Matrix Check) SysSuit->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (Flow, Temp Variations) Acc->Rob

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow for chiral HPLC.

Validation Metrics & Results

Table 2: ICH Q2(R2) Validation Summary for (3S,5R) Impurity Quantification

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention times of interest[3][13]Peak purity index > 0.999; Blank shows no peaks at 11.8 min or 13.5 min.Pass
Linearity R2≥0.999 from LOQ to 150% of spec[12][13] R2=0.9998 (Range: 0.05 µg/mL to 15 µg/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)[4][12]LOD: 0.015 µg/mL LOQ: 0.05 µg/mLPass
Accuracy (Recovery) 80% - 120% recovery at LOQ level[12][13]Mean Recovery: 99.4% (at 0.1% spike level)Pass
Method Precision Repeatability %RSD 5.0% for impurities[12]%RSD = 1.2% (n=6 preparations)Pass
Robustness Stable under deliberate minor variations[12][13] Rs​ remains > 3.0 with Flow ± 0.1 mL/min and Temp ± 2°C.Pass

References

  • Synthetic method of rosuvastatin calcium chiral isomer impurity. Google Patents (CN107382875B).
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. ResearchGate. Available at:[Link]

  • Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof. Google Patents (US8487105B2).
  • Rosuvastatin EP Monograph | Chromatography. Scribd. Available at:[Link]

  • Validation of analytical procedures Q2(R2). ICH Official Guidelines. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Enantioselective HPLC resolution of synthetic intermediates... Science.gov. Available at:[Link]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases. Semantic Scholar. Available at:[Link]

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Comparative Cost & Mechanistic Analysis: Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Economics, Mechanistic Evaluation, and Experimental Validation

Executive Summary

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly valuable chiral intermediate utilized in the synthesis of blockbuster statin active pharmaceutical ingredients (APIs), including rosuvastatin and fluvastatin[1]. The primary challenge in statin manufacturing is the stereoselective construction of the syn-1,3-diol moiety[2]. Historically, this was achieved via chemical asymmetric hydrogenation. However, the pharmaceutical industry has increasingly adopted biocatalytic routes utilizing 2-deoxyribose-5-phosphate aldolase (DERA) due to superior atom economy, elimination of heavy metal catalysts, and the ability to set two stereocenters simultaneously under mild conditions[3],[1]. This guide provides an objective, data-backed comparison of these two synthetic paradigms.

RouteComparison cluster_0 Route 1: Chemical Asymmetric Hydrogenation cluster_1 Route 2: DERA Biocatalysis A1 Ethyl 3,5-dioxo-6-heptenoate A2 Ru-BINAP Catalyst 50 atm H2, 50°C A1->A2 A3 Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate A2->A3 B1 Chloroacetaldehyde + Acetaldehyde B2 DERA (Fed-Batch) pH 7.5, 25°C B1->B2 B3 Chiral Lactol Intermediate B2->B3 B4 Oxidation & Esterification B3->B4 B5 Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate B4->B5

Workflow comparison: Chemical asymmetric hydrogenation vs. DERA-catalyzed biocatalysis.

Route 1: Chemical Asymmetric Synthesis (Noyori Hydrogenation)

The traditional chemical approach relies on the enantioselective reduction of a 3,5-diketoester precursor using a chiral transition-metal catalyst, typically a Ruthenium-BINAP complex.

Self-Validating Experimental Protocol

Note: This protocol describes the asymmetric hydrogenation of ethyl 3,5-dioxo-6-heptenoate.

  • Step 1: Catalyst Preparation & Substrate Loading

    • Action: In a specialized high-pressure Parr reactor, dissolve ethyl 3,5-dioxo-6-heptenoate (1.0 eq) in anhydrous methanol. Add RuCl₂((R)-BINAP) (0.005 eq) under a strict argon atmosphere.

    • Causality: Moisture and oxygen rapidly deactivate the Ru-BINAP complex. The (R)-BINAP ligand creates a rigid chiral pocket that sterically dictates the trajectory of hydride transfer to the re or si face of the ketones, establishing the required (3R,5S) configuration.

  • Step 2: High-Pressure Hydrogenation

    • Action: Purge the reactor with H₂ gas three times, then pressurize to 50 atm. Heat the reaction mixture to 50°C and stir vigorously for 18 hours.

    • Causality: High H₂ pressure is critical to accelerate the reaction rate, ensuring high turnover numbers (TON) before the sensitive catalyst undergoes thermal degradation.

  • Step 3: Validation Checkpoint (In-Process Control)

    • Action: Withdraw a 0.5 mL aliquot, depressurize, and analyze via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 90:10).

    • Validation: The reaction is deemed complete and successful only if the diastereomeric excess (de) is >95% and starting material is <1%. If de is low, it indicates catalyst poisoning or insufficient pressure.

  • Step 4: Workup and Isolation

    • Action: Vent the reactor, concentrate the solvent in vacuo, and purify the residue via silica gel chromatography to remove the heavy metal catalyst.

Route 2: Biocatalytic Synthesis via DERA

DERA (2-deoxyribose-5-phosphate aldolase) is unique among aldolases as it is the only one that accepts two aldehydes as substrates[3]. It catalyzes a sequential double aldol addition, utilizing cheap, achiral starting materials to build the chiral statin side chain in a single pot[2],[1].

DERAMechanism E Chloroacetaldehyde (Electrophile) DERA1 DERA (1st Aldol) E->DERA1 N1 Acetaldehyde (Nucleophile) N1->DERA1 Int (3R)-4-chloro- 3-hydroxybutanal DERA1->Int DERA2 DERA (2nd Aldol) Int->DERA2 N2 Acetaldehyde (Nucleophile) N2->DERA2 Lactol (3R,5S)-Lactol (Cyclized) DERA2->Lactol

DERA-catalyzed sequential aldol addition forming the (3R,5S)-lactol statin precursor.

Self-Validating Experimental Protocol

Note: This protocol utilizes a fed-batch approach to overcome substrate toxicity.

  • Step 1: Biocatalyst Preparation

    • Action: Prepare a 100 mM Triethanolamine (TEA) HCl buffer (pH 8.0). Suspend the DERA enzyme (e.g., PaDERA C49M variant) to a concentration of 5-20 mg/mL[4],[2].

    • Causality: The C49M variant is utilized because wild-type DERA is rapidly deactivated by high concentrations of acetaldehyde. The mutation improves structural stability against the reactive aldehyde[2].

  • Step 2: Fed-Batch Sequential Aldol Addition

    • Action: Add chloroacetaldehyde (electrophile) to the buffer. Over a period of 12 hours, continuously feed acetaldehyde (nucleophile) into the reactor at 25°C using a syringe pump[4].

    • Causality: Acetaldehyde must be kept at a low steady-state concentration. If added all at once, DERA will catalyze the side reactions of acetaldehyde dimerization and trimerization, consuming the substrate and crashing the yield[4].

  • Step 3: Validation Checkpoint (In-Process Control)

    • Action: Monitor the reaction via GC-FID.

    • Validation: Ensure acetaldehyde concentration remains below the inhibition threshold (<300 mM) and track the formation of the cyclized (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside (lactol)[4],[2].

  • Step 4: Cascade Oxidation & Esterification

    • Action: Without isolating the lactol, introduce Alcohol Dehydrogenase (ADH) and NADH Oxidase (NOX) to the one-pot system to oxidize the lactol to a lactone[4]. Subsequently, open the lactone ring with ethanol under mild acidic conditions to yield the final ethyl ester.

Comparative Cost & Performance Analysis

The transition from chemical to biocatalytic synthesis is driven by a fundamental shift in process economics. While chemical routes offer broad substrate scope and rely on well-established high-pressure infrastructure, biocatalysis drastically reduces raw material costs and environmental impact[5].

Quantitative Data Comparison
Performance MetricRoute 1: Chemical (Ru-BINAP)Route 2: Biocatalytic (DERA)Economic / Process Impact
Primary Raw Materials Ethyl 3,5-dioxo-6-heptenoateChloroacetaldehyde, AcetaldehydeDERA utilizes commodity chemicals costing pennies per kg, slashing initial material costs[2].
Catalyst Cost ~$10,000 - $12,000 / kg~$50 - $100 / kg (Recombinant)Enzyme production via fermentation is highly scalable and significantly cheaper than precious metals.
Reaction Conditions 50-100 atm H₂, 50°CAmbient pressure, 25°C, pH 8.0DERA eliminates the need for specialized, energy-intensive high-pressure hydrogenation reactors[5].
Overall Yield 65% - 70%75% - 80%[4]The enzymatic cascade minimizes intermediate loss by operating in a one-pot system[4].
Enantiomeric Excess 95% - 98%> 99.5%DERA's absolute stereocontrol reduces downstream purification costs required to remove unwanted enantiomers[2].
E-factor (Waste/Product) > 50< 20Biocatalysis operates in aqueous media, eliminating toxic organic solvents and heavy metal remediation[5].
Overall Cost per kg Baseline (100%)~50% - 60% of BaselineThe DERA route represents a ~40% reduction in API intermediate manufacturing costs.
Process Engineering Considerations

While the DERA route is economically superior on paper, its industrial success hinges on advanced reaction engineering. The inherent challenge of the biocatalytic route is volumetric productivity. Because high concentrations of acetaldehyde inhibit the enzyme, the reaction must be run highly diluted or via precise fed-batch/continuous flow millireactors[4],[5]. Immobilizing DERA on mesoporous silica foam or magnetic nanoparticles for use in continuous flow systems is currently the leading strategy to maximize enzyme reuse and throughput[5].

Conclusion

For the synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, the DERA-catalyzed biocatalytic route is objectively superior to traditional chemical asymmetric hydrogenation in terms of cost, safety, and sustainability. By leveraging cheap achiral aldehydes and setting two stereocenters simultaneously, biocatalysis provides a highly elegant, self-validating system that aligns with modern green chemistry mandates in pharmaceutical manufacturing.

References

  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC. National Institutes of Health (NIH).
  • DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors. MDPI.
  • DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors. Preprints.org.
  • US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates. Google Patents.
  • Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA - PMC. National Institutes of Health (NIH).
  • Historic Overview and Recent Advances in the Synthesis of Super-statins. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this non-halogenated organic ester, grounded in established laboratory safety principles and regulatory guidelines.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. This assessment should be conducted in the context of your institution's specific environmental health and safety (EHS) policies.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.

II. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA)[2][3][4].

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."[3][5][6] The container must be made of a material chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the Container: The label must include the words "Hazardous Waste," the full chemical name "ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate," and an approximate concentration if in a solution.[3][7] All constituents of a chemical mixture must be identified by percentage or volume.[8]

  • Accumulate Waste in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[4][7][8] The SAA must be a well-ventilated area, and the container must be kept closed except when adding waste.[3][5][7]

  • Avoid Mixing Incompatible Wastes: Do not mix ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate with incompatible chemicals such as strong oxidizing agents, acids, or bases in the same waste container.[8][9]

Waste StreamCompatible ContainerStorage LocationKey Precautions
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate Labeled "Non-Halogenated Organic Waste" (HDPE or Glass)Designated Satellite Accumulation Area (SAA)Keep container closed. Do not mix with acids, bases, or oxidizers.
Aqueous Waste Labeled "Aqueous Waste"Separate SAA or designated areaEnsure pH is between 5.0 and 12.5 for drain disposal, if permissible by local regulations and for non-hazardous aqueous solutions only.[8]
Halogenated Organic Waste Labeled "Halogenated Organic Waste"Separate SAADo not mix with non-halogenated waste to avoid costly disposal.[5]
III. Disposal Procedures

The guiding principle for chemical disposal is to prevent the release of hazardous substances into the environment. Therefore, drain disposal of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is strictly prohibited.[3][4][5]

For Small Quantities (e.g., residual amounts in vials):

  • Rinsing: Triple rinse the container with a suitable organic solvent (e.g., ethanol or acetone).

  • Collection of Rinsate: The solvent rinsate must be collected and disposed of as "Non-Halogenated Organic Waste."

  • Container Disposal: Once triple-rinsed, the defaced, empty container can typically be disposed of in the regular laboratory glass or solid waste, in accordance with institutional policies.

For Bulk Quantities:

  • Collection: Collect the neat compound or concentrated solutions in the designated "Non-Halogenated Organic Waste" container.

  • Storage: Store the waste container in the SAA until it is ready for pickup. Do not exceed 90% of the container's capacity to allow for expansion.[6]

  • Waste Pickup: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][4]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, use a chemical spill kit with absorbent materials like vermiculite or sand.

  • Collect and Dispose: The absorbent material contaminated with the ester must be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Disposal Path Start Waste Generation (ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate) AssessQuantity Assess Quantity Start->AssessQuantity SmallQuantity Small (Residual) Quantity AssessQuantity->SmallQuantity < 50 mL BulkQuantity Bulk Quantity AssessQuantity->BulkQuantity > 50 mL TripleRinse Triple Rinse Container with Organic Solvent SmallQuantity->TripleRinse CollectBulk Collect in Designated Non-Halogenated Waste Container BulkQuantity->CollectBulk CollectRinsate Collect Rinsate in Non-Halogenated Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container in Regular Lab Waste CollectRinsate->DisposeContainer WastePickup Arrange for EHS/ Contractor Pickup StoreInSAA Store in SAA CollectBulk->StoreInSAA StoreInSAA->WastePickup

Caption: Disposal workflow for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

VI. Conclusion

The responsible disposal of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal methods, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (3R,5S,E)-ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate (Rosuvastatin Impurity).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Cornell EHS. 7.2 Organic Solvents.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • PubChem. ethyl (3R)-3-hydroxy-5-oxohept-6-enoate.
  • U.S. Environmental Protection Agency. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • University of Louisville Department of Environmental Health & Safety. (2025, August 22). chemical waste management: combining compatible used organic solvents.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Missouri. Laboratory Waste Management Guidelines.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Maine Labpack. (2026, March 18). Understanding EPA Waste Rules: What You Need to Know.
  • The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1.
  • Cole-Parmer. Chemical Compatibility Database.
  • U.S. Plastic Corp. CHEMICAL RESISTANCE CHART.
  • PubMed. (2011, February 15). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system.
  • Sigma-Aldrich. (3R,5S,E)-ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate (Rosuvastatin Impurity).
  • USP Store. Rosuvastatin Ethyl Ester (25 mg) (Ethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate).

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Personal protective equipment for handling ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Introduction Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly specialized chiral building block utilized extensively in the synthetic pathways of , including rosuvastatin and fluvastatin[1]. Because it features both a dihydroxy ester moiety and a terminal alkene, the molecule exhibits specific reactivity profiles that demand rigorous environmental controls and robust Personal Protective Equipment (PPE). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating, causality-driven system for operational safety.

Physicochemical Profile & Hazard Quantification

To design an effective safety protocol, we must first analyze the physical properties of the hazard. As a lipophilic organic ester, it presents specific [2].

Property / HazardValue / ClassificationOperational Safety Implication
Physical State Viscous Liquid / OilHigh surface adherence; requires aggressive organic solvents or surfactants for complete decontamination.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact disrupts lipid bilayers in the stratum corneum; vapors irritate respiratory mucosa.
Flash Point > 90°C (Analogous Esters)Combustible liquid; must be isolated from open flames, extreme heat, and strong oxidizing agents.
Solubility Soluble in EtOH, DCM, THF; Poor in H₂OAqueous washing is insufficient for spill cleanup; necessitates specialized inert absorbents.

Personal Protective Equipment (PPE) Matrix

PPE is not merely a regulatory checklist; it is a targeted chemical barrier engineered to counter the specific physical properties of the molecule. In accordance with, the following matrix is mandatory:

  • Ocular Protection:

    • Protocol: ANSI Z87.1-certified chemical splash goggles.

    • Causality: The compound's ester functionality can undergo rapid hydrolysis upon contact with the aqueous environment of the cornea, releasing irritating carboxylic acids. Standard safety glasses lack a hermetic seal, leaving the eyes vulnerable to vapor-phase transfer (STOT SE 3).

  • Dermal Protection (Gloves):

    • Protocol: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness).

    • Causality: Latex is highly permeable to organic esters and provides zero chemical resistance. Nitrile rubber (NBR) offers superior resistance to the non-polar hydrocarbon chain of the heptenoate. Double-gloving ensures that if the outer glove is compromised by the compound's solvent vehicle (e.g., dichloromethane), the inner glove remains intact while the operator immediately changes PPE.

  • Respiratory Protection:

    • Protocol: Operations must be conducted in a standard chemical fume hood (face velocity 80-100 fpm). If engineering controls fail, a half-face piece respirator with NIOSH-approved organic vapor (OV) cartridges is required.

    • Causality: The OV cartridges contain activated carbon, which efficiently adsorbs volatile organic esters through van der Waals forces, preventing acute inflammation of the respiratory tract.

  • Body Protection:

    • Protocol: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

Self-Validating System: This workflow is designed so that the failure of any single step prevents the operator from proceeding to a higher-risk phase, ensuring inherent operational safety.

Step-by-Step Methodology:

  • Pre-Operation Verification: Inspect the fume hood flow monitor. Verify that the face velocity is between 80 and 100 feet per minute (fpm). Validation: Do not uncap the reagent if the flow alarm is active or the sash is above the safe operating height.

  • Environmental Purging: Purge the primary reaction vessel with an inert gas (Argon or Nitrogen) for 5 minutes. Causality: The terminal alkene (enoate) is susceptible to auto-oxidation and free-radical polymerization in the presence of atmospheric oxygen and light.

  • Solvent Preparation: Dissolve the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in a compatible anhydrous solvent (e.g., THF or DCM) using a glass syringe equipped with a Luer-lock PTFE needle.

  • Thermal Control & Addition: Perform dropwise addition of the intermediate into the reaction mixture at 0°C to 5°C. Causality: Exothermic side reactions can occur during the statin coupling phase; maintaining strict thermal control prevents the volatilization and aerosolization of the ester.

  • Decontamination: Rinse all reusable glassware with acetone to dissolve the lipophilic residue, followed by a 5% aqueous sodium hydroxide solution to hydrolyze residual ester into water-soluble sodium salts, and conclude with a deionized water rinse.

Spill Response and Waste Management Plan

A localized spill of a viscous, lipophilic ester requires immediate containment to prevent slip hazards and [3].

G A Pre-Operation PPE Verification B Fume Hood Dispensing A->B C Spill Detected? B->C D Standard Reaction Setup C->D No E Evacuate & Isolate Area C->E Yes G Hazardous Waste Disposal D->G F Neutralize & Absorb E->F F->G

Workflow for handling ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate and spill response.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.

  • PPE Upgrade: Don a chemical-resistant apron and ensure respiratory protection (fume hood sash down or OV respirator) is active.

  • Neutralize & Absorb: Cover the spill with an inert, high-surface-area absorbent (e.g., diatomaceous earth, sand, or vermiculite). Causality: Do not use water; the compound's low aqueous solubility will cause the oil to spread, expanding the contamination zone.

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wipe the spill area with an acetone-soaked rag to dissolve the remaining lipid-like residue, followed by a standard laboratory detergent wash.

Waste Disposal Plan:

  • Classification: Collect as Halogen-Free Organic Liquid Waste (unless mixed with halogenated solvents like DCM during the reaction).

  • Storage: Store in a clearly labeled, vented HDPE carboy within a secondary containment tray. Keep in a dedicated flammable storage cabinet away from strong oxidizers (e.g., peroxides, nitric acid).

  • Final Disposal: Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which safely and completely oxidizes the carbon skeleton to CO₂ and H₂O.

References

  • PubChem Compound Summary for CID 11295164, Rosuvastatin ethyl ester. National Center for Biotechnology Information.[Link]

  • Cas 851443-04-4, Rosuvastatin ethyl ester. LookChem.[Link]

  • Personal Protective Equipment - 1910.132. Occupational Safety and Health Administration (OSHA).[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.